2,3,5-Tribromo-4-methylthiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3,5-tribromo-4-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLNXOZXOZCNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987214 | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-13-0 | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67869-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Tribromo-4-methylthiophene | |
| Source | EPA DSSTox | |
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| Record name | 2,3,5-tribromo-4-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.291 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromo-4-methylthiophene is a halogenated derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. Its chemical structure, featuring three bromine atoms and a methyl group on the thiophene core, makes it a versatile intermediate in organic synthesis. The bromine substituents enhance the reactivity of the molecule, particularly in cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential applications of this compound.
Chemical and Physical Properties
This compound is a white to pale yellow solid at room temperature.[2] It is soluble in common organic solvents such as benzene, methanol, and dichloromethane.[2] The compound is relatively stable at high temperatures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Br₃S | [1][3] |
| Molecular Weight | 334.85 g/mol | [1][3] |
| CAS Number | 67869-13-0 | [1][3] |
| Appearance | White or colorless to yellow to orange powder to lump to clear liquid | [1][4] |
| Melting Point | 31 °C | [1] |
| Purity | >97.0% (GC) | [4] |
| Storage Conditions | Refrigerated (0-10°C), Light Sensitive, Heat Sensitive | [4] |
Synthesis
Proposed Experimental Protocol: Bromination of 4-methylthiophene
Disclaimer: This is a proposed protocol based on the synthesis of a related compound and should be optimized for safety and efficiency.
Materials:
-
4-methylthiophene
-
Bromine
-
Chloroform (or another suitable inert solvent)
-
Copper bromide (optional, as a catalyst)
-
Sodium hydroxide solution (e.g., 0.05 M in ethanol)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve 4-methylthiophene and a catalytic amount of copper bromide in chloroform in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.
-
Cool the mixture to -5°C using an appropriate cooling bath.
-
Slowly add bromine dropwise to the stirred reaction mixture, maintaining the temperature at -5°C.
-
After the addition of bromine is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench any unreacted bromine by the dropwise addition of a sodium hydroxide solution.
-
Wash the reaction mixture with water in a separatory funnel.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
Caption: Proposed experimental workflow for the synthesis of this compound.
Spectroscopic Data
Chemical Reactivity and Applications
This compound is primarily utilized as a synthetic intermediate. The presence of three bromine atoms provides multiple reactive sites for further functionalization, most notably through cross-coupling reactions.
Cross-Coupling Reactions
The bromine atoms on the thiophene ring can be readily substituted using various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Kumada couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties.[1]
References
An In-depth Technical Guide to the Synthesis of 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic pathway for 2,3,5-tribromo-4-methylthiophene, a key intermediate in the development of various pharmaceuticals and advanced materials. The synthesis involves a multi-step process commencing with the regioselective bromination of 4-methylthiophene. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this versatile compound.
Synthesis Strategy: A Stepwise Bromination Approach
The synthesis of this compound is achieved through a sequential bromination of the starting material, 4-methylthiophene. The methyl group at the 4-position of the thiophene ring directs the electrophilic substitution of bromine to specific positions. The most common and effective method involves a three-step process to control the regioselectivity and maximize the yield of the desired tribrominated product.
The logical pathway for this synthesis is as follows:
-
Monobromination: Introduction of the first bromine atom.
-
Dibromination: Addition of a second bromine atom to the monobrominated intermediate.
-
Tribromination: Introduction of the final bromine atom to yield this compound.
This stepwise approach is crucial for controlling the positions of the bromine substituents on the thiophene ring, as direct exhaustive bromination can lead to a mixture of isomers that are difficult to separate.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-bromo-4-methylthiophene
The initial step involves the selective monobromination of 4-methylthiophene at the 2-position. This is typically achieved using a mild brominating agent to prevent over-bromination.
Methodology:
-
Reaction Setup: A solution of 4-methylthiophene in a suitable solvent (e.g., a mixture of acetic acid and chloroform) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Reagent Addition: A solution of N-bromosuccinimide (NBS) in the same solvent system is added dropwise to the cooled 4-methylthiophene solution. The reaction is maintained at a low temperature to ensure selectivity.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 2,5-dibromo-4-methylthiophene
The second step involves the introduction of a second bromine atom at the 5-position of the 2-bromo-4-methylthiophene intermediate.
Methodology:
-
Reaction Setup: 2-bromo-4-methylthiophene is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform) in a round-bottom flask.
-
Reagent Addition: A stoichiometric amount of N-bromosuccinimide (NBS) is added to the solution. The reaction mixture may require gentle heating to proceed at a reasonable rate.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS to follow the disappearance of the starting material and the formation of the dibrominated product.
-
Work-up and Purification: The work-up procedure is similar to that of the monobromination step. The crude product is purified by vacuum distillation or recrystallization.
Step 3: Synthesis of this compound
The final step is the introduction of the third bromine atom at the 3-position to yield the target compound.
Methodology:
-
Reaction Setup: 2,5-dibromo-4-methylthiophene is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride.
-
Reagent Addition: Elemental bromine is added dropwise to the solution at room temperature. The reaction may be carried out in the presence of a catalyst, such as iron filings or iodine, to facilitate the electrophilic substitution.
-
Reaction Monitoring: The progress of the reaction is monitored by GC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with a sodium thiosulfate solution to quench excess bromine, followed by washing with water and brine. The organic layer is dried and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactant(s) | Product | Reagent(s) | Solvent(s) | Typical Yield (%) |
| 1 | 4-Methylthiophene | 2-Bromo-4-methylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid, Chloroform | 70-85 |
| 2 | 2-Bromo-4-methylthiophene | 2,5-Dibromo-4-methylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid, Chloroform | 75-90 |
| 3 | 2,5-Dibromo-4-methylthiophene | This compound | Bromine (Br₂) | Chloroform | 80-95 |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Stepwise synthesis of this compound.
Experimental Workflow for a Typical Bromination Step
An In-depth Technical Guide to CAS Number 67869-13-0: 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 67869-13-0, chemically known as 2,3,5-Tribromo-4-methylthiophene. This document collates available information on its chemical and physical properties, synthetic applications, and its role as a key intermediate in the development of pharmacologically active molecules and advanced materials. Notably, while this compound is a valuable building block, direct biological activity data for this compound itself is not extensively available in the public domain. This guide, therefore, focuses on its synthetic utility, providing detailed experimental protocols for reactions where it serves as a precursor, and contextualizes its importance in medicinal chemistry, particularly in the synthesis of BACE1 inhibitors.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. The presence of three bromine atoms on the thiophene ring significantly influences its reactivity, making it a versatile substrate for various cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 67869-13-0 | N/A |
| Molecular Formula | C₅H₃Br₃S | N/A |
| Molecular Weight | 334.85 g/mol | N/A |
| Melting Point | 31 °C | N/A |
| Boiling Point | 283.0 ± 35.0 °C (Predicted) | N/A |
| Density | 2.329 ± 0.06 g/cm³ (Predicted) | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents. | N/A |
Synthesis
The synthesis of this compound typically involves the direct bromination of 4-methylthiophene. The reaction conditions can be controlled to achieve the desired tribrominated product.
General Synthetic Workflow
Synthetic Applications
The primary utility of this compound lies in its role as a versatile building block in organic synthesis. The bromine substituents serve as handles for the introduction of various functional groups through cross-coupling reactions, enabling the construction of complex molecular architectures.
Intermediate in the Synthesis of BACE1 Inhibitors
A significant application of this compound is in the synthesis of diarylthiopheneacetyl guanidines, which have been identified as selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, and its inhibition is a major therapeutic strategy for the treatment of Alzheimer's disease.
Precursor for Photochromic Materials
This compound is also utilized as a reagent in the synthesis of photochromic dithienylthiazole derivatives. These materials exhibit reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications in optical data storage, molecular switches, and smart windows.
Experimental Protocols
Representative Experimental Protocol: Suzuki Cross-Coupling Reaction
This protocol is adapted from the Suzuki coupling of 2,5-dibromo-3-methylthiophene and can be considered a starting point for the functionalization of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq for monosubstitution, 2.2 eq for disubstitution)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Hypothetical Workflow for BACE1 Inhibitor Synthesis
Biological Activity
Currently, there is a notable absence of publicly available data on the direct biological activity of this compound. Its significance in the life sciences is primarily as a scaffold for the synthesis of biologically active molecules. The biological properties of the final compounds, such as the diarylthiopheneacetyl guanidine BACE1 inhibitors, are attributed to the overall molecular structure rather than the starting fragment.
Signaling Pathways
As there is no direct biological activity reported for this compound, there are no associated signaling pathways to be described for the compound itself. The signaling pathway of relevance would be the amyloid precursor protein (APP) processing pathway, which is modulated by the BACE1 inhibitors synthesized from this precursor.
Amyloid Precursor Protein (APP) Processing Pathway
Conclusion
This compound (CAS 67869-13-0) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and materials science. Its utility as a precursor for BACE1 inhibitors highlights its importance in the development of potential therapeutics for Alzheimer's disease. While direct biological data for the compound itself is lacking, its role as a key building block is well-established. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold holds promise for the discovery of new chemical entities with valuable pharmacological and material properties. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its synthetic potential while acknowledging the current gaps in its biological characterization.
An In-depth Technical Guide to the Reactivity of 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2,3,5-tribromo-4-methylthiophene, a versatile and highly functionalized building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials, is highlighted. This document details its synthesis, spectroscopic characterization, and reactivity in key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Emphasis is placed on the regioselectivity of these reactions, providing a predictive framework for synthetic planning. Detailed experimental protocols and quantitative data are presented to enable practical application in a research and development setting.
Introduction
This compound is a polyhalogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The presence of three bromine atoms at distinct positions on the thiophene ring, coupled with a methyl group, imparts a unique reactivity profile. The bromine substituents serve as handles for a variety of transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse functionalities.[1] This capability makes it an invaluable scaffold for the synthesis of complex organic molecules, including active pharmaceutical ingredients and materials for organic electronics, such as conducting polymers and organic semiconductors.[1][2]
This guide aims to provide a detailed technical overview of the reactivity of this compound, focusing on its synthesis, spectroscopic properties, and behavior in key chemical transformations. By presenting detailed experimental protocols and summarizing key reactivity data, this document serves as a practical resource for researchers in academia and industry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The key data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃Br₃S | [3] |
| Molecular Weight | 334.85 g/mol | [3] |
| CAS Number | 67869-13-0 | [3] |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Soluble in common organic solvents such as benzene, methanol, and dichloromethane. | [2] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 2.44 (s, 3H). This singlet corresponds to the methyl protons at the C4 position.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct bromination of 2-methylthiophene. While a specific detailed protocol for this exact compound is not widely published, a general and effective method can be adapted from the synthesis of similar polybrominated thiophenes.
Experimental Protocol: Bromination of 2-Methylthiophene
This protocol is based on the general procedures for the exhaustive bromination of thiophene derivatives.[4]
Materials:
-
2-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylthiophene (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (3.0 - 3.5 eq) portion-wise to the stirred solution. The reaction is exothermic and may require cooling to control the rate.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of this compound.
Reactivity and Regioselectivity
The reactivity of this compound is dominated by the three bromine substituents, which can be selectively manipulated through metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a crucial aspect for synthetic planning.
Based on studies of analogous polybrominated thiophenes, the order of reactivity of the bromine atoms is generally accepted to be:
C5-Br > C2-Br > C3-Br
This selectivity is attributed to a combination of electronic and steric effects. The α-positions (C2 and C5) of the thiophene ring are more activated towards both metal-halogen exchange and oxidative addition in palladium catalysis compared to the β-positions (C3 and C4). Between the two α-positions, the C5 position is generally more reactive.
Caption: Predicted order of reactivity for the bromine atoms.
Metal-Halogen Exchange Reactions
Metal-halogen exchange, typically using organolithium reagents such as n-butyllithium or tert-butyllithium, is a powerful method for generating a nucleophilic thiophene species.[5] The reaction is generally very fast and occurs at low temperatures. Due to the higher acidity of the α-protons of thiophene, direct deprotonation can be a competing reaction, but with polybrominated substrates, halogen-metal exchange is usually the dominant pathway.
General Experimental Protocol: Lithiation and Trapping with an Electrophile
-
Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes via syringe.
-
Stir the reaction mixture at -78 °C for 15-30 minutes to allow for complete metal-halogen exchange, primarily at the C5 position.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are cornerstone transformations in modern organic synthesis and are highly applicable to this compound. These reactions allow for the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.
4.2.1 Suzuki Coupling
The Suzuki coupling involves the reaction of the brominated thiophene with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]
General Experimental Protocol: Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
4.2.2 Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner.[6] It is known for its tolerance to a wide range of functional groups.
General Experimental Protocol: Stille Coupling
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane reagent (1.0-1.2 eq) in an anhydrous, degassed solvent such as toluene or DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃ or AsPh₃).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride.
-
Dry and concentrate the organic layer, and purify the product by chromatography.
4.2.3 Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the brominated thiophene and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
General Experimental Protocol: Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).
-
Purge with an inert gas and add an anhydrous amine solvent, such as triethylamine or diisopropylamine, which also acts as the base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Applications in Synthesis
The regioselective functionalization of this compound opens avenues to a vast array of complex molecules. For instance, sequential cross-coupling reactions can be employed to introduce different aryl or alkyl groups at the C5 and C2 positions, leading to unsymmetrically substituted thiophenes. These structures are of interest in materials science for tuning the electronic properties of organic semiconductors. In medicinal chemistry, the thiophene core is a common motif in bioactive compounds, and the ability to selectively decorate the ring with various substituents is a powerful tool in drug discovery and lead optimization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its three bromine atoms, with their distinct reactivity profiles, allow for controlled and regioselective functionalization through a variety of modern synthetic methodologies. This guide has provided a detailed overview of its synthesis, characterization, and reactivity in key transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The experimental protocols and reactivity data presented herein are intended to serve as a practical resource for chemists engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further exploration of the reactivity of this compound is expected to unveil new synthetic possibilities and lead to the development of novel functional molecules.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,5-Tribromothiophene synthesis - chemicalbook [chemicalbook.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2,3,5-Tribromo-4-methylthiophene
This document provides a comprehensive technical overview of the physical characteristics, synthesis, and applications of 2,3,5-Tribromo-4-methylthiophene. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who utilize halogenated heterocyclic compounds as synthetic building blocks.
Core Physical and Chemical Properties
This compound is a polysubstituted aromatic heterocycle widely employed as an intermediate in organic synthesis.[1] Its high degree of bromination makes it a versatile precursor for cross-coupling reactions and the development of functionalized polymers.[1] The physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 67869-13-0[2] |
| Molecular Formula | C₅H₃Br₃S[2] |
| Molecular Weight | 334.85 g/mol [2] |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid[3] |
| Melting Point | 31 °C[3] |
| Boiling Point | 283.0 ± 35.0 °C (Predicted)[3] |
| Density | 2.329 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in common organic solvents such as benzene, methanol, and dichloromethane.[3] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere.[3] Heat and light sensitive. |
Experimental Protocols
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its preparation logically follows established methods for the electrophilic bromination of thiophene derivatives. The following represents a generalized, plausible experimental approach.
2.1. General Synthetic Approach: Electrophilic Bromination of 4-Methylthiophene
The synthesis of this compound is achieved by the direct bromination of 4-methylthiophene. The thiophene ring is highly activated towards electrophilic aromatic substitution, and controlling the stoichiometry of the brominating agent is key to achieving the desired tribrominated product.
Materials and Equipment:
-
Reactant: 4-Methylthiophene
-
Brominating Agent: Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Solvent: Inert solvent such as chloroform, carbon tetrachloride, or glacial acetic acid
-
Apparatus: Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HBr byproduct).
-
Workup Reagents: Aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to quench excess bromine, sodium bicarbonate solution for neutralization, organic solvent for extraction (e.g., dichloromethane or diethyl ether), and a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Procedure:
-
Setup: The 4-methylthiophene is dissolved in the chosen inert solvent within the reaction flask, which is cooled in an ice bath to manage the exothermic nature of the reaction.
-
Bromine Addition: The brominating agent (at least 3 molar equivalents) is dissolved in a portion of the solvent and added dropwise to the stirred solution of 4-methylthiophene over an extended period. Maintaining a low temperature is crucial to control the reaction rate and minimize side-product formation.
-
Reaction: After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for several hours to ensure completion. Progress can be monitored using techniques like GC-MS.
-
Quenching and Workup: The reaction mixture is cooled again, and an aqueous solution of sodium thiosulfate is added slowly to neutralize any unreacted bromine. The mixture is then washed with a sodium bicarbonate solution and water.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with additional organic solvent. The combined organic extracts are dried over an anhydrous drying agent.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by methods suitable for brominated thiophenes, such as vacuum distillation, recrystallization, or flash column chromatography on silica gel.[4][5]
Safety Precautions:
-
Bromine is highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
The reaction is exothermic and generates hydrogen bromide gas, which is corrosive and must be neutralized in a gas trap.
Visualized Workflows and Relationships
The following diagrams illustrate the generalized experimental workflow for the synthesis of this compound and its role as a key intermediate in chemical synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Logical relationships of this compound in advanced synthesis.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial building block for creating more complex molecular architectures.
-
Organic Synthesis: It serves as a key intermediate for synthesizing a variety of substituted thiophenes. The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at specific positions on the thiophene ring.[1]
-
Materials Science: Due to its thiophene core, this compound is a precursor for the synthesis of organic electronic materials, including conductive polymers and organic semiconductors.[1][3] The ability to functionalize the molecule via its bromine atoms allows for the fine-tuning of electronic properties, solubility, and morphology of the resulting materials.
-
Pharmaceutical and Biological Research: Thiophene-containing molecules are known to possess a wide range of biological activities.[6] this compound can be used as a scaffold in medicinal chemistry to design and synthesize novel compounds for evaluation as potential therapeutic agents.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound [chembk.com]
- 4. JPS62138489A - Method for producing brominated thiophene - Google Patents [patents.google.com]
- 5. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Solubility of 2,3,5-Tribromo-4-methylthiophene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Tribromo-4-methylthiophene, a key intermediate in organic synthesis and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a qualitative solubility profile based on its chemical properties and provides a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in various organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information for its effective use in synthesis, purification, and formulation.
Introduction
This compound is a halogenated heterocyclic compound with significant applications as a building block in the synthesis of pharmaceuticals and advanced materials, including conductive polymers and organic semiconductors.[1] Its utility in cross-coupling reactions makes it a versatile reagent in the creation of complex organic molecules.[1] An understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and for the formulation of materials with desired properties.
Physicochemical Properties
-
Molecular Formula: C₅H₃Br₃S
-
Molecular Weight: 334.85 g/mol [2]
-
Appearance: White or colorless to yellow to orange powder or lump[1]
-
Melting Point: 31 °C[1]
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of the thiophene ring and three bromine atoms imparts a degree of polarity to the molecule. It is known to dissolve in common organic solvents such as benzene, methanol, and dichloromethane.[3] A more detailed qualitative solubility profile is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Benzene | Soluble | The aromatic thiophene ring interacts favorably with aromatic solvents through π-π stacking. |
| Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle; the bromine atoms on the thiophene ring interact well with halogenated solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br bonds of the solute. |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | While the molecule has polar bonds, it lacks hydrogen bond donating capabilities, which may limit its interaction with strongly hydrogen-bonded solvents. |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the C-Br bonds and the thiophene ring limits solubility in non-polar aliphatic solvents. |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.
Experimental Protocol: Gravimetric Method
This protocol provides a step-by-step procedure for determining the solubility of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with caps
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Glass syringes with syringe filters (chemically resistant, e.g., PTFE)
-
Beakers or weighing boats
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial.
-
Carefully withdraw a precise volume (e.g., 1-5 mL) of the clear supernatant using a glass syringe fitted with a syringe filter. This step is critical to prevent the transfer of any undissolved solid.
-
-
Gravimetric Analysis:
-
Dispense the collected supernatant into a pre-weighed, dry beaker or weighing boat.
-
Record the total mass of the beaker/boat and the supernatant.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent has completely evaporated, place the beaker/boat in an oven at a temperature below the melting point of the solute to remove any residual solvent.
-
Cool the beaker/boat to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Data Calculation:
-
Mass of the solvent: (Mass of beaker + supernatant) - (Mass of beaker + dry solute)
-
Mass of the dissolved solute: (Mass of beaker + dry solute) - (Mass of empty beaker)
-
Solubility: (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100 g of solvent)
Alternatively, if the volume of the supernatant was accurately measured, the solubility can be expressed in g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented, its chemical structure suggests good solubility in a range of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for empirical determination. This foundational data is essential for the effective and efficient utilization of this compound in research, development, and manufacturing processes within the chemical and pharmaceutical industries.
References
An In-Depth Technical Guide to the Molecular Structure of 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromo-4-methylthiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern and the presence of multiple bromine atoms make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the fields of materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, with a focus on its application in the development of advanced materials and potential therapeutic agents.
Molecular Structure and Properties
This compound is a substituted thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The molecule has a methyl group at the 4-position and bromine atoms at the 2, 3, and 5-positions of the thiophene ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₃Br₃S | [1][2] |
| Molecular Weight | 334.85 g/mol | [1][2] |
| CAS Number | 67869-13-0 | [1][2] |
| Appearance | White or colorless to yellow to orange powder or lump | [2] |
| Melting Point | 31 °C | [2] |
| Solubility | Soluble in common organic solvents such as benzene, methanol, and dichloromethane. | [3] |
| SMILES | CC1=C(Br)C(Br)=C(S1)Br | |
| InChI | InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3 |
Synthesis
Experimental Protocol: Synthesis of 2,3,5-Tribromothiophene (Analogous Procedure)
This protocol describes the synthesis of 2,3,5-tribromothiophene and can be adapted for the synthesis of this compound by starting with 4-methylthiophene.
Materials:
-
Thiophene (or 4-methylthiophene)
-
Bromine
-
Chloroform
-
Copper(I) bromide
-
Sodium hydroxide solution (0.05 mol/L in ethanol)
-
Water
Procedure:
-
In a reactor, combine chloroform, thiophene (or 4-methylthiophene), and copper(I) bromide. Stir the mixture for 10 minutes.
-
Cool the reactor to -5°C.
-
Slowly add bromine dropwise to the cooled mixture.
-
Initiate the reaction by passing air or oxygen into the reactor.
-
After the bromine addition is complete, slowly heat the reaction mixture to reflux for 3.5 hours.
-
Cool the reaction mixture to 23-25°C.
-
To decompose any unreacted bromine, add a 0.05 mol/L ethanol solution of sodium hydroxide dropwise and stir for 30 minutes.
-
Transfer the reaction mixture to an autoclave and add water. Stir for 30 minutes and then allow the layers to separate.
-
Separate the lower organic phase and purify by distillation. Initially, distill at atmospheric pressure to recover the solvent. Subsequently, perform a vacuum distillation to collect the product fraction.
Logical Workflow for the Synthesis of Brominated Thiophenes
Caption: General workflow for the synthesis of brominated thiophenes.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar brominated and methylated thiophenes, the following characteristic spectral features can be anticipated.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. The chemical shift would likely be in the range of δ 2.0-2.5 ppm. |
| ¹³C NMR | Signals for the five carbon atoms of the thiophene ring and one for the methyl group. The carbons attached to bromine atoms will be significantly shifted downfield. |
| IR Spectroscopy | Characteristic peaks for C-H stretching and bending of the methyl group, and C-Br stretching vibrations. Aromatic C=C stretching vibrations of the thiophene ring are also expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br). |
Reactivity and Applications
This compound is a key intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The bromine atoms at the 2, 3, and 5-positions can be selectively substituted, offering a versatile platform for the synthesis of a wide range of derivatives.
Use in the Synthesis of BACE1 Inhibitors
This compound has been used as a starting material in the synthesis of diarylthiopheneacetyl guanidines, which have been identified as selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.
Signaling Pathway Implication: BACE1 Inhibition
The inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease. By blocking the action of BACE1, the production of amyloid-β peptides is reduced, which in turn is expected to slow down the progression of the disease. Thiophene-based compounds have shown promise as BACE1 inhibitors. The synthesis of these inhibitors often involves the use of functionalized thiophenes like this compound to construct the core scaffold of the inhibitor.
Caption: Synthetic route to BACE1 inhibitors and their mechanism of action.
Use in the Synthesis of Photochromic Materials
This compound also serves as a reagent in the synthesis of photochromic dithienylthiazole derivatives. These materials have the ability to change their color upon exposure to light, making them suitable for applications in optical data storage, smart windows, and molecular switches. The thiophene units are crucial for the photochromic properties of these molecules.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in the development of novel materials and therapeutic agents. Its utility in the synthesis of BACE1 inhibitors highlights its relevance to drug discovery efforts for neurodegenerative diseases. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully explore its potential in various scientific and technological fields.
References
An In-depth Technical Guide to the Electrophilic Substitution of 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,3,5-Tribromo-4-methylthiophene, a highly substituted and electron-deficient thiophene derivative. Due to the strong deactivating and directing effects of the three bromine substituents, this substrate presents unique challenges and opportunities in synthetic chemistry. This document outlines the theoretical considerations for electrophilic attack, including regioselectivity, and provides detailed, albeit inferred, experimental protocols for key electrophilic substitution reactions such as formylation, acetylation, and nitration. The information herein is curated for researchers and professionals in drug development and materials science, offering a foundational understanding for the further functionalization of this versatile heterocyclic building block.
Introduction
Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of functional groups onto the thiophene ring via electrophilic substitution is a cornerstone of their synthetic utility. This compound is a polysubstituted thiophene with a unique substitution pattern that significantly influences its reactivity. The presence of three electron-withdrawing bromine atoms deactivates the ring towards electrophilic attack, while the methyl group provides a slight activating effect. Understanding the interplay of these electronic and steric factors is crucial for predicting and controlling the outcomes of electrophilic substitution reactions.
This guide will delve into the anticipated reactivity and regioselectivity of this compound in three major classes of electrophilic aromatic substitution:
-
Formylation (Vilsmeier-Haack Reaction)
-
Acetylation (Friedel-Crafts Reaction)
-
Nitration
While specific experimental data for electrophilic substitution on this compound is scarce in the public domain, this guide provides robust theoretical frameworks and detailed experimental protocols derived from analogous, heavily halogenated thiophene systems.
Theoretical Considerations: Reactivity and Regioselectivity
The single available position for electrophilic substitution on this compound is the C-H bond at the 4-position is already substituted with a methyl group, leaving no open positions for direct substitution without displacement of an existing substituent. However, for the purpose of this guide, we will consider the hypothetical scenario of substitution at any available position, and more practically, the conditions that might lead to ipso-substitution or reaction at the methyl group.
The three bromine atoms at the 2, 3, and 5-positions exert a strong -I (inductive) effect, withdrawing electron density from the thiophene ring and thus deactivating it towards electrophilic attack. The methyl group at the 4-position has a +I (inductive) effect, donating electron density and providing a slight activating influence.
The regioselectivity of electrophilic substitution on a substituted thiophene ring is governed by the electronic and steric effects of the existing substituents. In the case of this compound, any potential electrophilic attack would be directed by the interplay of these groups. Given the high degree of substitution, steric hindrance would also play a significant role.
Electrophilic Substitution Reactions: Experimental Protocols
The following sections provide detailed experimental protocols for the formylation, acetylation, and nitration of this compound. It is critical to note that due to the lack of specific literature precedents for this exact molecule, these protocols are based on established methods for related, deactivated thiophene derivatives. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, is highly recommended.
Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] Given the deactivated nature of this compound, forcing conditions may be necessary.
Reaction Scheme:
Vilsmeier-Haack Formylation.
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (the optimal temperature and time will require experimental determination, potentially ranging from 60 to 100 °C for several hours to overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | 40-60% (estimated) |
| Purity (post-chromatography) | >95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 80 °C |
Acetylation: The Friedel-Crafts Reaction
Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring using an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst.[5][6][7] The deactivation of the thiophene ring by the bromine atoms will likely necessitate a strong Lewis acid and potentially elevated temperatures.
Reaction Scheme:
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
A Comprehensive Technical Guide to the Safe Handling of 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 2,3,5-Tribromo-4-methylthiophene. The information is intended to support laboratory and research professionals in maintaining a safe working environment when utilizing this compound.
Chemical and Physical Properties
This compound is a brominated thiophene derivative used as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67869-13-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₃Br₃S | [1][3][5] |
| Molecular Weight | 334.85 g/mol | [1][3][5] |
| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid. | [1][3] |
| Melting Point | 31 °C | [1][4] |
| Boiling Point | 283.0 ± 35.0 °C (Predicted) | [4] |
| Density | 2.329 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | ≥ 97% (GC) | [1][3] |
| Solubility | Soluble in common organic solvents like benzene, methanol, and dichloromethane.[2] |
Hazard Identification and Toxicological Summary
This compound is irritating to the eyes, respiratory system, and skin.[2][4] Proper personal protective equipment (PPE) is mandatory to prevent exposure.
| Hazard Type | Description | Source(s) |
| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [2][4] |
| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact. | [2] |
| Potential Health Effects | May cause irritation and damage to the skin, eyes, and respiratory tract upon contact or inhalation.[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is essential when handling this compound.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize exposure risk.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved air-purifying respirator with an appropriate cartridge. In cases of high concentration or poor ventilation, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[2][6][7]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2] For splash hazards, a face shield should be worn in addition to goggles.[8][9]
-
Skin and Body Protection: A chemical-resistant laboratory coat or coveralls should be worn.[2] For significant splash potential, a hooded two-piece chemical splash suit is advised.[6][7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[2][9] An inner and outer glove system can provide additional protection.[6][7] Ensure gloves are inspected before use and disposed of according to institutional guidelines.[9]
3.2 Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10]
-
Eyewash and Safety Shower: A readily accessible and functional eyewash station and safety shower must be available in the immediate work area.
3.3 Storage
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Atmosphere: Keep in an inert atmosphere and in a dark place.[4]
-
Containers: Keep containers tightly closed in a dry and well-ventilated location.[10]
-
Incompatibilities: Avoid strong oxidizing agents.[10] Be aware that it is sensitive to light and heat.[3]
3.4 Spill and Disposal Procedures
-
Spill Response: In the event of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[10]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water.[2][10] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[10]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[2]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Visualization of Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a research environment.
Caption: Workflow for safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 67869-13-0 | TCI AMERICA [tcichemicals.com]
- 4. This compound CAS#: 67869-13-0 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes: 2,3,5-Tribromo-4-methylthiophene in Suzuki Coupling Reactions
Introduction
2,3,5-Tribromo-4-methylthiophene is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Thiophene-based structures are integral to a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents, making efficient methods for their elaboration highly valuable.[3][4][5] The presence of three distinct bromine atoms on the thiophene ring allows for sequential and site-selective Suzuki-Miyaura cross-coupling reactions, providing a powerful strategy for the synthesis of complex, polysubstituted thiophenes.[6][7]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[8][9] For polyhalogenated substrates like this compound, the challenge and opportunity lie in controlling the regioselectivity of the coupling. The reactivity of the C-Br bonds is influenced by their position on the thiophene ring (α vs. β), as well as electronic and steric effects from the methyl group.[6][10] Generally, the bromines at the α-positions (C2 and C5) are more reactive than the bromine at the β-position (C3). Careful optimization of reaction parameters—such as the catalyst, ligand, base, and solvent—can achieve selective mono-, di-, or even tri-arylation, providing access to a diverse library of compounds from a single starting material.[6][11]
Key Applications:
-
Drug Discovery: Serves as a key intermediate for synthesizing novel thiophene derivatives for screening as potential therapeutic agents.[1][12]
-
Materials Science: Used in the creation of advanced materials like conductive polymers and organic semiconductors.[1]
-
Combinatorial Chemistry: The potential for sequential, site-selective coupling makes it an ideal scaffold for building libraries of related compounds for structure-activity relationship (SAR) studies.
Reaction Principles & Selectivity
The Suzuki coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[9]
For this compound, the relative reactivity of the bromines typically follows the order C5 > C2 > C3. This selectivity is governed by:
-
Electronic Effects: The α-positions (2 and 5) of the thiophene ring are more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[3]
-
Steric Hindrance: The methyl group at C4 sterically hinders the adjacent C3 and C5 positions. The C5-position is generally less hindered than the C3-position, which is flanked by both a bromine and the methyl group.
-
Reaction Conditions: By carefully choosing the palladium catalyst, ligands, base, and solvent, one can tune the reaction to favor coupling at a specific site.[6][10]
This inherent difference in reactivity allows for a stepwise functionalization strategy.
Caption: Logical workflow for sequential Suzuki couplings.
Experimental Protocols
The following protocols are generalized starting points for performing Suzuki coupling reactions with this compound. Optimization may be required based on the specific boronic acid used.
Protocol 1: General Procedure for Mono-Arylation
This protocol is adapted from procedures for the regioselective coupling of polyhalogenated heterocycles.[11]
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-Dioxane and 1.25 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. For mono-coupling, reactions are typically run for 4-12 hours to minimize di-substituted byproducts.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Sequential Di-Arylation
This protocol allows for the introduction of two different aryl groups in a single pot, leveraging the differential reactivity of the bromine atoms.[11]
Procedure:
-
Follow steps 1-6 from Protocol 1, using the first aryl boronic acid (1.1 mmol). Monitor carefully until the starting material is consumed.
-
Once the first coupling is complete, add the second aryl boronic acid (1.2 mmol) and additional base (1.5 mmol) to the reaction mixture.
-
Continue heating at 90-110 °C for an additional 12-24 hours, monitoring by TLC or LC-MS for the formation of the di-substituted product.
-
Follow the workup and purification procedure (steps 7-9) from Protocol 1.
Caption: General experimental workflow for Suzuki coupling.
Data Presentation
While specific data for this compound is not extensively published, the following tables provide representative yields and conditions for structurally similar polyhalogenated thiophenes to guide experimental design.
Table 1: Conditions for Mono-Suzuki Coupling of 2,5-Dibromo-3-methylthiophene (Data adapted from related studies for illustrative purposes)[3]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | 82 |
| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 100 | 8 | 68 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 12 | 65 |
Table 2: Conditions for Site-Selective Suzuki Coupling of 2,3,4-Tribromothiophene (Data adapted from related studies for illustrative purposes)[6]
| Entry | Coupling Position | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | C2 (Mono) | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 85 |
| 2 | C2,C4 (Di) | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | Dioxane/H₂O | 100 | 70 |
| 3 | C2,C3,C4 (Tri) | Phenylboronic acid | Pd(dppf)Cl₂ (5) | CsF (5) | Toluene | 110 | 55 |
Safety Information
-
This compound is irritating to the eyes, respiratory system, and skin.[2]
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of conductive poly(4-methylthiophene) derivatives from the monomer 2,3,5-Tribromo-4-methylthiophene. The methodologies described are based on established polymerization techniques for thiophene derivatives and are intended to serve as a comprehensive guide for researchers in materials science and drug development exploring the applications of novel conductive polymers.
Introduction
Conductive polymers derived from thiophene and its substituted analogs are a cornerstone of organic electronics, finding applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).[1] The monomer, this compound, is a versatile building block for the synthesis of functionalized polythiophenes.[2] Its bromine substituents provide reactive sites for various polymerization reactions, allowing for the creation of tailored polymer structures with specific electronic and physical properties.[2] This document outlines three primary methods for the polymerization of this compound: Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, and Stille Coupling Polymerization.
Data Presentation
The properties of conductive polymers are highly dependent on the synthetic methodology, which influences factors such as molecular weight, regioregularity, and purity. The following tables summarize representative quantitative data for poly(3-alkylthiophene)s, which can be considered analogous to the expected properties of poly(4-methylthiophene) synthesized from this compound.
Table 1: Comparison of Polymerization Methods and Resulting Polymer Properties
| Polymerization Method | Typical Monomer | Mn (kDa) | Polydispersity Index (PDI) | Yield (%) | Reference |
| Oxidative (FeCl₃) | 3-hexylthiophene | up to 25 | 2.0-3.0 | 60-80 | [3] |
| GRIM | 3-hexylthiophene | Controlled by monomer/initiator ratio | 1.1 - 1.5 | High | [4] |
| Stille Coupling | Thieno[3,2-b]benzothiophene isoindigo copolymer | up to 151 | 2.7 | - | [3] |
| Suzuki Coupling | Ester-functionalized thiophene | - | - | - | [3] |
Table 2: Electrical Conductivity of Doped Polythiophene Derivatives
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) | PSS | 1 - 1000 | [5] |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | FeCl₃ | 1.2 x 10⁻³ | [5] |
| Regioregular poly(3-dodecylthiophene) | I₂ | up to 1000 | [6] |
Experimental Protocols
Caution: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Oxidative Polymerization using Ferric Chloride (FeCl₃)
This method is a straightforward and common approach for synthesizing polythiophenes.[7]
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Hydrochloric acid (HCl), dilute solution
-
Ammonium hydroxide (NH₄OH), dilute solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous FeCl₃ (4.0 eq.) in anhydrous chloroform.
-
Slowly add the FeCl₃ solution to the monomer solution at room temperature with vigorous stirring.
-
The reaction mixture will typically darken, indicating polymerization. Continue stirring at room temperature for 24 hours.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
A precipitate of the polymer will form. Collect the solid by filtration.
-
Wash the polymer sequentially with copious amounts of methanol, dilute HCl, and then deionized water until the filtrate is neutral.
-
To de-dope the polymer, stir the solid in a dilute solution of ammonium hydroxide for 2 hours.
-
Filter the polymer and wash with deionized water and then methanol.
-
Dry the final polymer product under vacuum at 40-50 °C.
Protocol 2: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is known for producing regioregular poly(3-alkylthiophenes) with controlled molecular weights and narrow polydispersity.[4] This protocol is adapted for the polymerization of poly(4-methylthiophene).
Materials:
-
This compound
-
tert-Butylmagnesium chloride (2.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), 5 M
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butylmagnesium chloride (1.05 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Grignard metathesis.
-
In a separate Schlenk flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-1 mol%) in anhydrous THF.
-
Add the Ni(dppp)Cl₂ suspension to the monomer solution. The reaction mixture should change color, indicating the start of polymerization.
-
Allow the polymerization to proceed at room temperature for 2-24 hours.
-
Quench the polymerization by slowly adding 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and water to remove inorganic salts.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
The final polymer is collected from the chloroform fraction.
-
Dry the polymer under vacuum.
Protocol 3: Stille Coupling Polymerization
Stille coupling is a versatile method for forming C-C bonds and can be used to synthesize well-defined conjugated polymers.[8][9] This requires the synthesis of an organotin derivative of the monomer.
Part A: Synthesis of 2,5-Bis(trimethylstannyl)-3-methylthiophene
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-3-methylthiophene (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.1 eq.) and stir for 1 hour.
-
Add trimethyltin chloride (2.2 eq.) and allow the reaction to warm to room temperature overnight.
-
Quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 2,5-Bis(trimethylstannyl)-3-methylthiophene.
Part B: Stille Polymerization
-
In a Schlenk flask under an inert atmosphere, dissolve 2,5-Bis(trimethylstannyl)-3-methylthiophene (1.0 eq.) and an appropriate dibromo-comonomer (e.g., another 2,5-dibromothiophene derivative) (1.0 eq.) in anhydrous and degassed toluene or DMF.
-
Add a catalytic amount of Pd(PPh₃)₄ (1-2 mol%).
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it thoroughly with methanol and acetone.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.
-
The final polymer is collected from the chloroform or chlorobenzene fraction.
-
Dry the polymer under vacuum.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of poly(4-methylthiophene).
Oxidative Polymerization Mechanism
Caption: Proposed mechanism for the oxidative polymerization of thiophene using FeCl₃.
GRIM Polymerization Pathway
Caption: Key steps in the Grignard Metathesis (GRIM) polymerization method.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols: Utilizing 2,3,5-Tribromo-4-methylthiophene for the Synthesis of Photochromic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochromic materials, capable of undergoing reversible color changes upon exposure to light, are at the forefront of advanced materials research. Their applications span a wide range of fields, including high-density optical data storage, molecular switches, and smart textiles. Thiophene-based diarylethenes are a particularly promising class of photochromic compounds due to their excellent thermal stability, high fatigue resistance, and significant quantum yields.[1][2][3] This document provides a detailed, albeit proposed, synthetic protocol for the application of 2,3,5-Tribromo-4-methylthiophene as a key precursor in the synthesis of a novel photochromic diarylethene.
Disclaimer: The following protocol is a hypothetical pathway based on established Suzuki-Miyaura cross-coupling methodologies for analogous brominated thiophene derivatives.[4][5][6] While chemically sound, this specific reaction sequence has not been explicitly reported in the literature and should be approached with standard laboratory safety and optimization procedures.
Proposed Synthetic Pathway
The proposed synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method is widely used for the formation of carbon-carbon bonds.[4][5][6] In this hypothetical protocol, this compound is coupled with a suitable perfluorocyclopentene-bridged bis(boronic acid pinacol ester) to yield the target photochromic diarylethene.
Experimental Protocol: Synthesis of a Diarylethene from this compound
Materials:
-
This compound
-
1,2-bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)hexafluorocyclopent-1-ene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (2 equivalents), 1,2-bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)hexafluorocyclopent-1-ene (1 equivalent), and potassium carbonate (4 equivalents).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation
The following tables summarize representative photophysical and photochromic properties of thiophene-based diarylethenes, which are anticipated for the compound synthesized from this compound.
Table 1: Representative Photophysical Properties of Thiophene-Based Diarylethenes
| Property | Value | Reference |
| Absorption Maximum (λmax, open form) | 280 - 320 nm | [7] |
| Absorption Maximum (λmax, closed form) | 550 - 600 nm | [7][8] |
| Molar Extinction Coefficient (ε, closed form) | 3.0 - 5.0 x 10⁴ M⁻¹cm⁻¹ | [8] |
| Fluorescence Emission (open form) | 350 - 400 nm | [7] |
Table 2: Representative Photochromic Performance of Thiophene-Based Diarylethenes
| Parameter | Value | Reference |
| Cyclization Quantum Yield (Φo→c) | 0.3 - 0.6 | [9] |
| Cycloreversion Quantum Yield (Φc→o) | 0.01 - 0.05 | [10] |
| Fatigue Resistance (cycles) | > 1000 | [9][11][12] |
| Thermal Stability of Closed Form | Thermally stable | [1] |
Visualizations
Caption: Proposed workflow for the synthesis of a photochromic diarylethene.
Caption: Reversible photoisomerization of the diarylethene.
References
- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochromism of diarylethene single crystals: crystal structures and photochromic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochromic Diarylethenes with a Curved Aromatic Corannulene Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. i-repository.net [i-repository.net]
Application Notes and Protocols: 2,3,5-Tribromo-4-methylthiophene as a Versatile Intermediate for the Synthesis of BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,3,5-tribromo-4-methylthiophene as a key building block in the synthesis of novel β-secretase 1 (BACE1) inhibitors, a promising therapeutic target for Alzheimer's disease. While a direct, published synthesis of a BACE1 inhibitor from this compound has not been identified in the current literature, this document outlines a representative synthetic strategy based on established methodologies for analogous thiophene derivatives. The protocols and data presented are illustrative and intended to guide researchers in the design and execution of experiments aimed at discovering new thiophene-based BACE1 inhibitors.
Introduction to BACE1 and Thiophene-Based Inhibitors
BACE1 is a transmembrane aspartyl protease that plays a critical role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides. The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. Consequently, the inhibition of BACE1 is a major focus of drug discovery efforts. Thiophene-containing compounds have emerged as a significant class of BACE1 inhibitors due to their favorable physicochemical properties and ability to be readily functionalized to interact with the enzyme's active site. The strategic placement of substituents on the thiophene ring allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: Functionalization of this compound
The presence of three bromine atoms on the 4-methylthiophene core provides multiple reactive sites for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the regioselective introduction of aryl and heteroaryl moieties, which are common features in potent BACE1 inhibitors. The differential reactivity of the bromine atoms (positions 2, 3, and 5) can be exploited to achieve sequential and controlled functionalization.
A plausible synthetic workflow for generating a library of potential BACE1 inhibitors from this compound is depicted below. This strategy involves a regioselective Suzuki coupling, followed by further diversification.
Experimental Protocols
Protocol 1: Representative Synthesis of a Disubstituted Thiophene Intermediate via Sequential Suzuki Coupling
This protocol describes a hypothetical, yet plausible, two-step synthesis of a disubstituted 4-methylthiophene, a potential core for a BACE1 inhibitor, starting from this compound.
Step 1: Monosubstitution at the C5 Position
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture at 90-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-substituted-2,3-dibromo-4-methylthiophene.
Step 2: Disubstitution at the C2 Position
-
Reaction Setup: In a separate dried Schlenk flask under an inert atmosphere, dissolve the 5-substituted-2,3-dibromo-4-methylthiophene (1.0 eq) in a suitable degassed solvent. Add a different aryl or heteroaryl boronic acid (1.1 eq), a palladium catalyst, and a base.
-
Reaction and Work-up: Follow the same reaction, work-up, and purification procedures as described in Step 1 to obtain the 2,5-disubstituted-3-bromo-4-methylthiophene intermediate.
Protocol 2: BACE1 Enzymatic Assay
This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against BACE1 using a fluorescence resonance energy transfer (FRET) assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Reconstitute a commercially available BACE1 FRET substrate and recombinant human BACE1 enzyme in the assay buffer to their recommended concentrations.
-
Prepare a stock solution of the test compound in DMSO and create a dilution series.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the BACE1 FRET substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The following table presents hypothetical but representative data for a series of BACE1 inhibitors synthesized from a 2,5-disubstituted-3-bromo-4-methylthiophene intermediate.
| Compound ID | R¹ (at C5) | R² (at C2) | Yield (%) | BACE1 IC₅₀ (nM) |
| TH-01 | Phenyl | Pyridin-3-yl | 65 | 150 |
| TH-02 | 4-Fluorophenyl | Pyridin-3-yl | 72 | 85 |
| TH-03 | Phenyl | 5-Fluoropyridin-3-yl | 68 | 55 |
| TH-04 | 4-Fluorophenyl | 5-Fluoropyridin-3-yl | 75 | 25 |
Mandatory Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of BACE1 in the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β plaques.
Experimental Workflow for BACE1 Inhibitor Screening
This diagram outlines the logical flow of the experimental process for identifying and characterizing novel BACE1 inhibitors.
Application Notes and Protocols for the Formation of a Grignard Reagent from 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective formation of a mono-Grignard reagent from 2,3,5-Tribromo-4-methylthiophene. This versatile intermediate is a valuable building block in organic synthesis, particularly for the introduction of functional groups at specific positions on the thiophene ring, a common scaffold in pharmaceuticals and organic materials. The protocols outlined below are designed to ensure high selectivity and yield, with a focus on practical execution in a laboratory setting.
Introduction
Thiophene derivatives are of significant interest in medicinal chemistry and materials science. The ability to selectively functionalize the thiophene ring is crucial for the development of novel compounds with desired properties. The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] However, the preparation of Grignard reagents from polyhalogenated substrates like this compound presents a challenge in controlling the regioselectivity and the degree of magnesium insertion.
This document details a protocol for the selective formation of the mono-Grignard reagent. The key to achieving high selectivity for the mono-Grignard species is the careful control of stoichiometry, using a sub-stoichiometric amount of magnesium.[1] The inherent reactivity differences of the bromine atoms on the thiophene ring, influenced by steric and electronic factors, are leveraged to direct the Grignard formation to a specific position.
Regioselectivity of the Grignard Formation
The formation of the Grignard reagent on a polyhalogenated thiophene ring is influenced by both steric and electronic effects. In this compound, the bromine atoms are situated at the 2, 3, and 5-positions. The 2- and 5-positions of the thiophene ring are generally more reactive towards Grignard formation than the 3- and 4-positions. The presence of a methyl group at the 4-position and a bromine atom at the 3-position introduces steric hindrance. This steric congestion is expected to direct the Grignard reagent formation preferentially to the less hindered 2- or 5-position.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the selective mono-Grignard reagent formation from this compound, based on analogous reactions with polybrominated thiophenes.[1]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Magnesium Turnings | 0.9 - 0.95 equivalents | Sub-stoichiometric to favor mono-Grignard formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Initiator | Iodine (one crystal) or 1,2-Dibromoethane (few drops) | To activate the magnesium surface. |
| Reaction Temperature | Room Temperature to Gentle Reflux (approx. 65°C) | The reaction is exothermic and may initiate at room temperature. |
| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |
| Expected Yield of Mono-Grignard Reagent | 75 - 85% | Based on subsequent trapping experiments. |
Experimental Protocols
Protocol 1: Selective Mono-Grignard Reagent Formation
This protocol is designed to favor the formation of the mono-Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware (three-neck round-bottom flask, condenser, dropping funnel)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled while hot under a positive pressure of inert gas to maintain anhydrous conditions.
-
Magnesium Activation: In the three-neck flask, place magnesium turnings (0.9 equivalents). Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 5-10%) of this solution to the magnesium turnings. The reaction can be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color and a slight turbidity.[1]
-
Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.[1] The resulting greyish solution is the Grignard reagent, which should be used immediately in the subsequent reaction.
Safety Precautions:
-
Grignard reactions are highly exothermic and extremely sensitive to air and moisture. All operations must be conducted under a dry, inert atmosphere.
-
Anhydrous solvents are critical for the success of the reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
Visualizations
Experimental Workflow for Grignard Reagent Formation
References
Application Notes and Protocols: Polymerization of 2,3,5-Tribromo-4-methylthiophene for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed polymerization of 2,3,5-Tribromo-4-methylthiophene and its potential applications in the field of organic electronics. While direct polymerization of this specific monomer is not extensively documented in the reviewed literature, established polymerization methods for structurally similar brominated thiophenes can be readily adapted. This document outlines the primary synthetic routes, including Grignard Metathesis (GRIM), Stille, and Suzuki polymerizations, and discusses the anticipated properties of the resulting polymer for applications in organic field-effect transistors (OFETs) and other organic electronic devices.
Introduction to Poly(4-methylthiophene) Derivatives in Organic Electronics
Polythiophene derivatives are a significant class of conjugated polymers utilized in organic electronics due to their excellent charge transport properties, environmental stability, and solution processability.[1][2] The electronic and physical properties of polythiophenes can be fine-tuned by modifying the substituent groups on the thiophene ring.[3] The introduction of a methyl group at the 4-position of the thiophene ring is anticipated to influence the polymer's morphology and electronic characteristics. The presence of bromine atoms at the 2, 3, and 5-positions of the 4-methylthiophene monomer provides multiple reactive sites for various cross-coupling polymerization reactions.
Proposed Polymerization Routes
Several well-established palladium- and nickel-catalyzed cross-coupling reactions are suitable for the polymerization of brominated thiophene monomers.[1] The choice of polymerization method can significantly impact the regioregularity, molecular weight, and ultimately the electronic performance of the resulting polymer.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful and widely used method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs).[4][5] This method involves the formation of a thienyl Grignard reagent, which then undergoes nickel-catalyzed polymerization.[6] The reaction typically proceeds via a chain-growth mechanism, allowing for control over the polymer's molecular weight.[7]
Key advantages of GRIM polymerization include:
Stille Coupling Polymerization
Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex.[8][9] For the polymerization of this compound, the monomer could first be converted to an organotin derivative or reacted with a distannyl co-monomer.[10]
Key advantages of Stille coupling include:
-
Tolerance to a wide variety of functional groups.[8]
-
High yields and formation of high molecular weight polymers.[11]
Suzuki Coupling Polymerization
Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent and an organic halide.[12][13] The this compound monomer can be polymerized by first converting it into a boronic acid or boronic ester derivative, which is then reacted with a dihalo-aromatic co-monomer.[14]
Key advantages of Suzuki coupling include:
-
Mild reaction conditions.[13]
-
The byproducts are generally non-toxic.[14]
-
Commercially available catalysts and reagents.[13]
Experimental Protocols
The following are detailed, generalized protocols for the polymerization of this compound based on the aforementioned methods. Researchers should note that optimization of reaction conditions (temperature, reaction time, catalyst loading, etc.) will be necessary to achieve desired polymer properties.
Protocol for Grignard Metathesis (GRIM) Polymerization
This protocol is adapted from established procedures for the synthesis of poly(3-alkylthiophene)s.[5]
Materials:
-
This compound (monomer)[15]
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (CH₃MgBr) or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C and slowly add one equivalent of the Grignard reagent (e.g., CH₃MgBr) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to facilitate the magnesium-bromine exchange.
-
Add a catalytic amount of Ni(dppp)Cl₂ to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The solution should darken, indicating polymerization.
-
Cool the reaction to room temperature and quench by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash sequentially with methanol, dilute HCl, and water.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the soluble, regioregular fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.
Protocol for Stille Coupling Polymerization
This protocol is a general procedure and may require significant optimization.
Materials:
-
2,5-Bis(trimethylstannyl)-4-methylthiophene (stannylated monomer, to be synthesized from 2,5-dibromo-4-methylthiophene)
-
This compound (co-monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Anhydrous Toluene or Chlorobenzene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the stannylated monomer and the tribromo-monomer in anhydrous toluene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., P(o-tolyl)₃).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction as described in the GRIM protocol.
-
Dry the final polymer product under vacuum.
Protocol for Suzuki Coupling Polymerization
This protocol is a general procedure and will require optimization.
Materials:
-
4-Methylthiophene-2,5-diboronic acid or ester (boronic monomer, to be synthesized from 2,5-dibromo-4-methylthiophene)
-
This compound (co-monomer)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of the boronic monomer and the tribromo-monomer in the organic solvent.
-
Add the aqueous Na₂CO₃ solution.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Degas the mixture thoroughly.
-
Heat the reaction to 80-100 °C and stir vigorously for 24-48 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Precipitate the polymer by pouring the organic solution into methanol.
-
Filter the crude polymer and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction.
-
Dry the final polymer product under vacuum.
Data Presentation
The following tables summarize typical performance data for poly(3-alkylthiophene)s in organic electronic devices. These values can serve as a benchmark for the expected performance of poly(4-methylthiophene) derivatives synthesized from this compound.
Table 1: Typical Properties of Poly(3-alkylthiophene)s for Organic Electronics
| Property | Typical Value Range | Reference |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻¹ | [16][17] |
| On/Off Current Ratio | 10⁴ - 10⁸ | [18] |
| Optical Bandgap (eV) | 1.9 - 2.2 | [1] |
| Molecular Weight (kDa) | 10 - 100 | [7] |
| Regioregularity (%) | > 95% | [4] |
Table 2: Performance of Poly(3-hexylthiophene) (P3HT) based OFETs
| Device Parameter | Reported Value | Reference |
| Hole Mobility (cm²/Vs) | 0.01 - 0.2 | [17] |
| Threshold Voltage (V) | -5 to -20 | [17] |
| Substrate/Dielectric | Si/SiO₂ | [17] |
| Deposition Method | Spin-coating | [17] |
Visualizations
The following diagrams illustrate the proposed polymerization mechanisms.
Caption: Proposed GRIM polymerization of this compound.
Caption: Proposed Stille cross-coupling polymerization.
Caption: Proposed Suzuki cross-coupling polymerization.
Conclusion
The polymerization of this compound presents a promising route to novel polythiophene derivatives for organic electronics. By leveraging established polymerization techniques such as GRIM, Stille, and Suzuki couplings, it is anticipated that a solution-processable, semiconducting polymer can be synthesized. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and characterization of this new material and to evaluate its potential in high-performance organic electronic devices. Further research will be necessary to optimize the synthesis and to fully characterize the electronic and physical properties of the resulting polymer.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Polymer materials for Electronic, Energy, Information and Communication Technologies - LCPO - Organic Polymer Chemistry Laboratory [lcpo.fr]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | 67869-13-0 | TCI AMERICA [tcichemicals.com]
- 16. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 17. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Thiophenes Using 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene moieties are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. Their unique electronic properties and ability to participate in various chemical transformations make them attractive scaffolds for drug design and the development of organic electronics. 2,3,5-Tribromo-4-methylthiophene is a versatile and highly functionalizable building block that serves as an excellent starting material for the synthesis of complex, polysubstituted thiophenes. The presence of three bromine atoms at distinct positions (2, 3, and 5) allows for regioselective and stepwise functionalization through various cross-coupling reactions, offering precise control over the final molecular architecture.
These application notes provide detailed protocols and data for the functionalization of this compound via Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, as well as through lithiation. The information presented herein is intended to guide researchers in leveraging this key intermediate for the synthesis of novel compounds with potential applications in drug discovery and materials science.
Regioselectivity of Functionalization
The functionalization of this compound is governed by the differential reactivity of the three bromine atoms. Based on established principles of thiophene chemistry and findings from related polyhalogenated heterocycles, the anticipated order of reactivity for palladium-catalyzed cross-coupling reactions is:
Position 5 > Position 2 > Position 3
This regioselectivity is attributed to a combination of electronic and steric effects. The bromine at the 5-position is the most susceptible to oxidative addition to a palladium(0) catalyst, followed by the bromine at the 2-position. The bromine at the 3-position is the least reactive, often requiring more forcing reaction conditions for substitution. This predictable reactivity allows for a stepwise approach to introduce different substituents at specific positions on the thiophene ring.
Application 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be controlled to achieve selective mono-, di-, or tri-arylation.
Data Presentation: Regioselective Suzuki-Miyaura Coupling of Brominated Thiophenes
While specific yield data for this compound is not extensively published, the following table presents representative yields for the Suzuki-Miyaura coupling of related brominated thiophenes, which can serve as a guide for reaction optimization.
| Entry | Brominated Thiophene | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76[1] |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 65[1] |
| 3 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 12-24 | 2,5-Diphenyl-3-methylthiophene | Moderate to Excellent |
| 4 | 2,5-Dibromo-3-hexylthiophene | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | Good |
| 5 | 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | 5-Aryl-4-bromothiophene-2-carboxaldehyde | Good |
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the stepwise arylation of this compound, first at the 5-position and subsequently at the 2-position.
Materials:
-
This compound
-
Arylboronic acid (for 5-position)
-
Arylboronic acid (for 2-position)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: Mono-arylation at the 5-position
-
To a dry Schlenk flask, add this compound (1.0 equiv), the first arylboronic acid (1.1-1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (and water if using an aqueous base) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 5-aryl-2,3-dibromo-4-methylthiophene.
Step 2: Di-arylation at the 2-position
-
Using the purified product from Step 1, repeat the procedure with the second, different arylboronic acid.
-
Reaction conditions may need to be adjusted (e.g., higher temperature, different catalyst/ligand system) to facilitate coupling at the less reactive 2-position.
Step 3: Tri-arylation at the 3-position (Optional)
-
Functionalization at the 3-position is significantly more challenging and may require a more active catalyst system (e.g., using Buchwald-type ligands) and higher temperatures.
Application 2: Stille Cross-Coupling
The Stille coupling reaction provides an alternative method for C-C bond formation using organostannane reagents. It is known for its tolerance of a wide range of functional groups.
Data Presentation: Stille Coupling of Brominated Aromatics
| Entry | Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Aryl-SnBu₃ | Pd(PPh₃)₄ | Toluene | 90-110 | 12-16 | High |
| 2 | Aryl Bromide | Vinyl-SnBu₃ | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 90-110 | 12-16 | High |
| 3 | 3,5-Dibromo-2-pyrone | Vinyl-SnBu₃ | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 (at C3) |
Experimental Protocol: Stille Coupling of this compound
Materials:
-
This compound (or a partially arylated derivative)
-
Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if necessary, e.g., P(o-tol)₃)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and ligand (if used).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe, followed by the organostannane reagent (1.1-1.2 equiv).
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, providing a route to alkynyl-substituted thiophenes.
Data Presentation: Sonogashira Coupling of Brominated Aromatics
| Entry | Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 |
| 2 | 2,3-Dibromothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (0.3) | CuI (0.6) | Et₃N | 60 | 56 (at C2) | |
| 3 | Aryl Halide | Terminal Alkyne | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | High |
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (or a partially functionalized derivative)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, the base, and the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application 4: Functionalization via Lithiation
Lithiation followed by quenching with an electrophile is a powerful method for introducing a variety of functional groups onto the thiophene ring. The regioselectivity of lithiation can be controlled by the choice of the lithiating agent and the reaction conditions. For 3-methylthiophene, lithiation with LiTMP is highly selective for the 5-position.[2]
Experimental Protocol: Selective Lithiation and Functionalization
Materials:
-
This compound
-
Organolithium reagent (e.g., n-BuLi, LDA, LiTMP)
-
Electrophile (e.g., DMF, CO₂, aldehydes, ketones)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.05 equiv) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add the desired electrophile (1.1-1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized thiophenes. The distinct reactivity of its three bromine atoms allows for a high degree of control in regioselective and stepwise functionalization using a variety of modern synthetic methodologies. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of novel thiophene derivatives for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for specific substrate combinations.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Organic Semiconductors Using 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of novel organic semiconducting polymers utilizing 2,3,5-Tribromo-4-methylthiophene as a key building block. This document outlines the rationale for its use, potential applications in organic electronics, and generalized procedures for its polymerization via Stille and Suzuki cross-coupling reactions.
Introduction
This compound is a highly functionalized thiophene derivative that holds significant promise as a monomer for the synthesis of π-conjugated polymers for organic electronic applications. The presence of three bromine atoms offers multiple reactive sites for cross-coupling reactions, enabling the formation of various polymer architectures. The methyl group is expected to enhance the solubility of the resulting polymers, a crucial factor for solution-processable fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The strategic placement of the methyl group can also influence the polymer's backbone conformation and solid-state packing, which are critical determinants of charge transport properties.
The synthesis of conjugated polymers from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki polymerizations. These methods are widely employed in the synthesis of organic semiconductors due to their tolerance of a wide range of functional groups and their ability to form carbon-carbon bonds with high efficiency.
Application Notes
Polymers derived from this compound are anticipated to be p-type semiconductors, a common characteristic of polythiophene-based materials. The electron-donating nature of the methyl group can subtly influence the electronic energy levels of the polymer, potentially leading to favorable HOMO levels for efficient hole injection and transport.
Potential Applications:
-
Organic Field-Effect Transistors (OFETs): The synthesized polymers can be utilized as the active channel material in OFETs. The enhanced solubility imparted by the methyl group facilitates the formation of uniform thin films through solution-based techniques like spin-coating or printing, which is essential for large-area and flexible electronics.
-
Organic Photovoltaics (OPVs): In OPV devices, these polymers can function as the electron donor material in the photoactive bulk heterojunction layer when blended with a suitable electron acceptor. The absorption characteristics and energy levels of the polymer will be critical for achieving high power conversion efficiencies.
Structural Considerations:
The tribrominated nature of the monomer allows for the creation of cross-linked or branched polymer structures, in addition to linear chains, depending on the co-monomer and reaction conditions. This structural diversity can be exploited to tune the material's properties. For instance, cross-linking can improve the thermal stability and morphological integrity of the active layer in electronic devices.
Experimental Protocols
The following are generalized protocols for the polymerization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve desired polymer properties.
Protocol 1: Stille Cross-Coupling Polymerization
The Stille reaction is a versatile method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide.
Materials:
-
This compound (monomer A)
-
Bis(trimethylstannyl)arene or -heteroarene (e.g., 2,5-bis(trimethylstannyl)thiophene) (monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃) (if using Pd₂(dba)₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF, or a mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 eq.), the bis(trimethylstannyl) co-monomer (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using Pd₂(dba)₃, also add the phosphine ligand (4-8 mol%).
-
Degassing: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous and degassed solvent via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After the desired polymerization time (typically 24-48 hours), cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., methanol or acetone).
-
Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained by precipitating the chloroform/chlorobenzene fraction in methanol.
Protocol 2: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide.
Materials:
-
This compound (monomer A)
-
Arene- or heteroarene-diboronic acid or diboronic ester (e.g., thiophene-2,5-diboronic acid) (monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the diboronic acid/ester co-monomer (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Polymerization: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by GPC.
-
Work-up: After 24-72 hours, cool the mixture to room temperature. If a two-phase system is used, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Precipitate the polymer in a non-solvent like methanol. Collect the polymer by filtration and purify using Soxhlet extraction as described in the Stille protocol.
Data Presentation
The following tables summarize representative data for polythiophenes synthesized via Stille and Suzuki coupling. Disclaimer: This data is based on literature values for analogous polymers and should be considered as a general guide. Actual values for polymers derived from this compound may vary.
Table 1: Typical Reaction Conditions for Polymerization of Brominated Thiophenes
| Parameter | Stille Coupling | Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Co-monomer | Bis(trimethylstannyl)arene | Arene diboronic acid/ester |
| Solvent | Toluene, DMF | Toluene/H₂O, Dioxane/H₂O |
| Base | N/A | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Temperature | 80 - 120 °C | 80 - 110 °C |
| Reaction Time | 24 - 48 h | 24 - 72 h |
| Typical Yield | 60 - 90% | 50 - 85% |
Table 2: Representative Properties of Polythiophene Derivatives for Organic Electronics
| Property | Expected Range |
| Number Average Molecular Weight (Mₙ) | 10 - 50 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Optical Bandgap (E_g) | 1.8 - 2.2 eV |
| HOMO Energy Level | -5.0 to -5.4 eV |
| LUMO Energy Level | -3.0 to -3.4 eV |
| Hole Mobility (OFET) | 10⁻⁴ to 10⁻² cm²/Vs |
| OPV Power Conversion Efficiency (PCE) | 2 - 6% |
Visualizations
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for organic semiconductor synthesis and characterization.
Application Notes and Protocols for 2,3,5-Tribromo-4-methylthiophene Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The substituted thiophene ring is a versatile pharmacophore that allows for fine-tuning of steric, electronic, and physicochemical properties to optimize interactions with biological targets. Among the vast landscape of thiophene-based compounds, 2,3,5-tribromo-4-methylthiophene emerges as a highly functionalized and versatile building block for the synthesis of novel therapeutic agents. Its three bromine atoms offer multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in medicinal chemistry research.
Application Notes
As a Scaffold for Kinase Inhibitors
The this compound core can serve as a rigid scaffold for the design of kinase inhibitors. The bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce pharmacophoric elements that can interact with the ATP-binding site of kinases. For instance, substitution at the 2- and 5-positions can be used to introduce aryl or heteroaryl moieties that mimic the adenine region of ATP, while functionalization at the 3-position can be explored to target the ribose and phosphate-binding regions. The methyl group at the 4-position can provide a steric constraint to orient the substituents for optimal binding.
Derivatives of the related benzothiophene scaffold have shown potent inhibitory activity against kinases such as BRAF and DYRK1A/DYRK1B, highlighting the potential of thiophene-based structures in this therapeutic area.[3][4]
As Precursors for Novel Antimicrobial Agents
The increasing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Polyhalogenated heterocyclic compounds have demonstrated promising antimicrobial and antifungal activities. Derivatives of this compound can be investigated for their potential as novel antimicrobial agents. The bromine atoms can contribute to the overall lipophilicity of the molecule, potentially enhancing membrane permeability in microorganisms. Furthermore, these bromine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups known to be important for antimicrobial activity.
Studies on other brominated thiophenes and benzo[b]thiophenes have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, with some derivatives exhibiting Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[5]
In the Development of Anticancer Agents
Thiophene derivatives have been extensively explored as anticancer agents, with mechanisms of action including the inhibition of topoisomerases and tubulin polymerization.[6][7] The this compound scaffold provides a unique starting point for the synthesis of novel cytotoxic agents. The multiple bromine atoms allow for the construction of complex molecules with diverse three-dimensional shapes that can interact with various biological targets involved in cancer progression. For example, selective derivatization could lead to compounds that bind to the colchicine site of tubulin, thereby inhibiting microtubule formation and inducing cell cycle arrest and apoptosis in cancer cells.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative biological data specifically for derivatives of this compound. However, data from structurally related brominated thiophene derivatives can provide valuable insights for guiding future research.
Table 1: Representative Antimicrobial Activity of Brominated Thiophene Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Halogenated Benzo[b]thiophenes | Staphylococcus aureus | 16 | [8] |
| Halogenated Benzo[b]thiophenes | Candida albicans | 16 | [8] |
| Thiophene Derivatives | Escherichia coli | 8 - 64 | |
| Thiophene Derivatives | Pseudomonas aeruginosa | 8 - 64 |
Table 2: Representative Cytotoxic Activity of Thiophene Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[b]thiophene Derivatives | MCF-7 (Breast) | 7.45 | [6] |
| Thieno[2,3-d]pyrimidine Derivatives | HCT-116 (Colon) | 2.80 | [7] |
| Thieno[2,3-d]pyrimidine Derivatives | HepG2 (Liver) | 4.10 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 2,3,5-tribromothiophene and can be optimized for the methylation at the 4-position. A plausible route would involve the bromination of 4-methylthiophene.
Materials:
-
4-methylthiophene
-
Bromine
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylthiophene (1.0 eq) in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add bromine (3.0 - 3.5 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled by the rate of addition and the cooling bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the bromine color disappears and gas evolution ceases.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound Derivatives
This protocol describes a general method for the selective functionalization of one of the bromine atoms on the thiophene ring. The reactivity of the bromine atoms is generally 2 > 5 > 3.
Materials:
-
A this compound derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the this compound derivative, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: A typical workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key transformation for derivatizing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Tribromo-4-methylthiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and improve the yield in the synthesis of 2,3,5-Tribromo-4-methylthiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct electrophilic bromination of 4-methylthiophene using elemental bromine (Br₂) as the brominating agent. This reaction is typically carried out in a suitable solvent, such as chloroform or acetic acid.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors, including incomplete reaction, formation of side products (mono- and di-brominated thiophenes), and loss of product during workup and purification. Careful control of reaction conditions is crucial for maximizing the yield of the desired tribrominated product.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A3: Thiophene and its derivatives are highly reactive towards electrophilic bromination, which can lead to a mixture of products.[1] To favor the formation of the tribrominated product, it is essential to use a sufficient excess of the brominating agent and allow for an adequate reaction time. Stepwise addition of bromine at a controlled temperature can also help manage the reaction's exothermicity and improve selectivity.
Q4: What are the best practices for purifying crude this compound?
A4: Purification can be challenging due to the presence of structurally similar byproducts. The primary methods include:
-
Distillation under reduced pressure: This is effective for separating the desired product from less volatile impurities and starting material.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.
-
Column chromatography: This is a versatile technique for separating the tribrominated product from other brominated species.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient brominating agent. 3. Suboptimal reaction temperature. 4. Loss of product during workup. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Ensure at least 3 equivalents of bromine are used. A slight excess (e.g., 3.1 equivalents) may be beneficial. 3. Maintain the recommended temperature range for the reaction. For exothermic brominations, initial cooling may be necessary. 4. Ensure complete extraction of the product from the aqueous phase. Minimize transfers between vessels. |
| Formation of Mono- and Di-brominated Byproducts | 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Poor mixing. | 1. Increase the molar ratio of bromine to 4-methylthiophene. 2. Extend the reaction time to ensure complete bromination. 3. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Dark-colored Reaction Mixture or Product | 1. Reaction temperature too high, leading to decomposition. 2. Presence of impurities in starting materials or solvent. | 1. Control the reaction temperature, especially during the addition of bromine. Use an ice bath if necessary. 2. Use freshly distilled solvents and high-purity starting materials. |
| Difficult Purification | 1. Byproducts with similar physical properties to the desired product. 2. Oily product that is difficult to crystallize. | 1. Employ fractional distillation under high vacuum for better separation. For column chromatography, use a long column and a shallow solvent gradient. 2. Attempt co-distillation with a high-boiling point, inert solvent. If the product is expected to be a solid, try seeding the oil with a small crystal or scratching the inside of the flask. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol is adapted from the synthesis of 2,3,5-tribromothiophene and is expected to yield the desired product with 4-methylthiophene as the starting material.
Materials:
-
4-methylthiophene
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylthiophene (1.0 eq) in chloroform.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add bromine (3.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly add 5% NaOH solution to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 5% NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (e.g., silica gel with a hexane/dichloromethane gradient) to afford this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of Brominated Thiophenes (Illustrative)
| Starting Material | Brominating Agent | Stoichiometry (Thiophene:Br₂) | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Thiophene | Br₂ | 1 : 3.05 | Chloroform | 0 to reflux | 3.5 | ~80 |
| 3-Formyl-N-phenyl-5-propylthiophene | Br₂ | 1 : 2 | Acetic Acid/Chloroform | 0 to 50 | 24 | 80 |
| 3-Alkylthiophene | n-BuLi then Br₂ | 1 : 1.1 | THF | -78 | 1.5 | >90 (for monobromination) |
Note: The yield for the synthesis of this compound is expected to be in a similar range to that of 2,3,5-tribromothiophene but may vary based on the specific reaction conditions and purification efficiency.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low synthesis yield.
Caption: Stepwise electrophilic bromination of 4-methylthiophene.
References
Technical Support Center: Suzuki Coupling of Brominated Thiophenes
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the Suzuki coupling of brominated thiophenes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of Desired Product and/or Stalled Reaction
Symptoms:
-
The reaction does not proceed to completion, as indicated by TLC or GC-MS analysis showing significant amounts of unreacted starting materials.
-
The isolated yield of the desired cross-coupled product is unexpectedly low.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Recommended Actions & Protocols |
| Inactive Catalyst | The palladium catalyst is crucial for the reaction. Its activity can be compromised by age, improper storage, or the presence of impurities. | • Use a fresh batch of palladium catalyst or a robust pre-catalyst. • Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst degradation.[1] |
| Protodeboronation of Thiophene Boronic Acid | Thiophene boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially at high pH and temperature.[2][3][4] | • Use a milder base: Switch from strong bases like NaOH to weaker inorganic bases such as K₃PO₄ or K₂CO₃.[2][4] • Lower the reaction temperature: Operating at a lower temperature (e.g., 60-80 °C) can slow the rate of protodeboronation.[2][4] • Use a boronic acid surrogate: Convert the unstable boronic acid to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt.[1] |
| Poor Solubility of Reagents | If reactants are not fully dissolved, the reaction rate will be significantly reduced. | • Optimize the solvent system: Use a solvent mixture that ensures the solubility of all reactants. Common systems include dioxane/water or toluene/water.[1] |
Issue 2: Significant Formation of Debrominated Thiophene Byproduct
Symptoms:
-
Mass spectrometry or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the thiophene starting material without the bromine atom.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Recommended Actions & Protocols |
| Presence of Water | Water can act as a proton source, leading to the replacement of the bromine atom with a hydrogen atom (dehalogenation).[1][5] | • Minimize water content: While some water is often necessary to dissolve the base, using minimal amounts can reduce dehalogenation.[5] Experiment with solvent ratios like 8:1 dioxane/water instead of 4:1.[5] • Anhydrous conditions: In some cases, employing anhydrous conditions may be beneficial, although this can sometimes hinder the desired coupling reaction.[1][5] |
| Choice of Catalyst and Ligand | Certain catalyst and ligand combinations can promote dehalogenation. | • Screen different ligands: The choice of phosphine ligand can influence the rate of dehalogenation. Consider screening different ligands to find one that minimizes this side reaction. |
Issue 3: Presence of Homo-coupled Byproducts
Symptoms:
-
The crude reaction mixture contains symmetrical biaryl compounds, resulting from the coupling of two molecules of the boronic acid or two molecules of the brominated thiophene.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Recommended Actions & Protocols |
| Presence of Oxygen | Oxygen can promote the homo-coupling of boronic acids.[1][3][6] | • Thoroughly degas all solvents and the reaction mixture: Sparge solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.[7] For highly sensitive reactions, use the freeze-pump-thaw method.[1] • Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas.[1][7] |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ can directly promote homo-coupling before being reduced to the active Pd(0) species.[3][6] | • Use a Pd(0) catalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ to bypass the in-situ reduction step.[6] • Add a mild reducing agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent can help minimize the concentration of free Pd(II).[6] |
| Suboptimal Ligand | The ligand can influence the relative rates of cross-coupling versus homo-coupling. | • Use bulky, electron-rich ligands: Ligands like SPhos and XPhos can accelerate the desired reductive elimination step, outcompeting homo-coupling pathways.[6] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
A1: Protodeboronation is a side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2][8] This is particularly problematic for thiophene boronic acids, which are known to be unstable under the basic conditions typically required for Suzuki coupling.[2][3] This side reaction consumes the boronic acid, leading to the formation of a thiophene byproduct and reducing the yield of the desired coupled product.[2]
Q2: How can I achieve selective mono-arylation of a dibrominated thiophene?
A2: Achieving selective mono-arylation requires careful control over the reaction conditions. Key strategies include:
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[1]
-
Reaction Time and Temperature: Monitor the reaction closely and keep the temperature and reaction time to a minimum to prevent the second coupling from occurring.[1]
-
Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-coupling.[1]
Q3: Are boronic esters more stable than boronic acids?
A3: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), provides greater stability against protodeboronation. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability.[2] However, using stabilized boronic acid surrogates like MIDA boronates can be an effective strategy, as they allow for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[8]
Q4: What is the best general-purpose catalyst for Suzuki coupling of brominated thiophenes?
A4: While the optimal catalyst is substrate-dependent, a common and effective starting point is a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][2] For more challenging couplings, particularly those involving sterically hindered substrates or less reactive bromides, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective.[6][9]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Dibromothiophenes
| Catalyst System | Dibromothiophene Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[2] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Low to Moderate[2] |
| Pd(dppf)Cl₂ | General Dihaloarene | 3 | Na₂CO₃ (2M aq.) | 1,4-Dioxane | 110-115 | 12-18 | Good to Excellent[2] |
Note: Yields are highly dependent on the specific arylboronic acid used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Brominated Thiophene using Pd(PPh₃)₄
This protocol is a good starting point for the Suzuki coupling of various brominated thiophenes.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the brominated thiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as finely ground K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%).[10] Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.[10]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Homo-coupling through Slow Addition of Boronic Acid
This protocol is recommended when homo-coupling of the boronic acid is a significant issue.
-
Degassing: Thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes.[1]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the brominated thiophene (1.0 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%). Add the degassed solvent via syringe.[1]
-
Slow Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv.) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[1]
-
Reaction and Work-up: Proceed with the reaction and work-up as described in Protocol 1.
Mandatory Visualization
Caption: Suzuki coupling cycle and competing side reactions.
Caption: A workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing debromination of 2,3,5-Tribromo-4-methylthiophene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the unwanted debromination of 2,3,5-Tribromo-4-methylthiophene during chemical synthesis.
Debromination, or hydrodehalogenation, is a common and often problematic side reaction encountered during the functionalization of polyhalogenated aromatic compounds like this compound. This process leads to the replacement of a bromine atom with a hydrogen atom, resulting in reduced yields of the desired product and the formation of difficult-to-separate impurities. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur with this compound?
A1: Debromination is an undesired side reaction where a bromine atom on the thiophene ring is replaced by a hydrogen atom. This can lead to the formation of di- and mono-brominated thiophene byproducts, complicating the purification of your target molecule. In the context of palladium-catalyzed cross-coupling reactions, this side reaction is often termed hydrodehalogenation. It typically arises from factors that promote the formation of palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle that leads to the removal of bromine.
Q2: Which bromine atom on this compound is most susceptible to removal?
A2: In palladium-catalyzed cross-coupling reactions, the bromine atoms at the α-positions (2- and 5-positions) of the thiophene ring are generally more reactive towards oxidative addition than the bromine at the β-position (3-position). Consequently, debromination can occur at any of the three positions, but the α-positions are often more susceptible. The precise selectivity can be influenced by the specific reaction conditions, including the catalyst, ligands, and substrate structure.
Q3: What are the primary experimental factors that promote debromination?
A3: Several key parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the undesired debromination pathway.[1]
-
Inappropriate Base: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can promote the formation of hydride species that lead to hydrodehalogenation.[1]
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its ligands play a crucial role. While bulky, electron-rich ligands can be beneficial, an improper choice can inadvertently favor pathways leading to debromination.
-
Presence of Hydride Sources: Protic impurities such as water or alcohols, and even certain solvents (like DMF) and bases, can act as hydride donors, leading to reductive debromination.[2]
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the starting material has been consumed can increase the likelihood of byproduct formation, including debromination.
Q4: How can I confirm that debromination is occurring in my reaction?
A4: The presence of debrominated byproducts can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Debrominated products will typically appear as new, less polar spots compared to the this compound starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the di- and mono-brominated thiophene byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show new signals in the aromatic region corresponding to the protons that have replaced the bromine atoms.
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)
Symptoms:
-
Formation of significant amounts of dibromo- or monobromo-4-methylthiophene.
-
Low yields of the desired functionalized product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
| Parameter | Probable Cause | Recommended Solution |
| Temperature | High temperatures are accelerating the undesired debromination pathway. | Attempt the reaction at a lower temperature. Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between the reaction rate and byproduct formation.[1] |
| Base | The use of a strong base (e.g., NaOH, NaOtBu) is promoting the side reaction. | Switch to a milder inorganic base. Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are often effective at promoting the desired coupling while minimizing debromination.[1] |
| Catalyst/Ligand | The chosen phosphine ligand may have electronic or steric properties that favor hydrodehalogenation under your current conditions. | Switch to a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos). These can promote the desired reductive elimination step relative to competing side reactions. Consider using a pre-formed palladium(II) catalyst. |
| Solvent | The solvent may be acting as a hydride source or promoting the formation of species that lead to debromination. | Use anhydrous, degassed aprotic solvents like toluene or dioxane. If a protic co-solvent is necessary for solubility, minimize its concentration. For Suzuki couplings, carefully optimizing the dioxane/water ratio is crucial, as excess water can promote dehalogenation.[2][3] |
| Reaction Time | Prolonged heating after consumption of the starting material increases the likelihood of side reactions. | Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Troubleshooting Workflow for Debromination in Cross-Coupling Reactions
Caption: A step-by-step workflow for troubleshooting debromination.
Issue 2: Debromination during Lithiation/Halogen-Metal Exchange
Symptoms:
-
Formation of debrominated 4-methylthiophene derivatives after quenching the reaction with an electrophile.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
| Parameter | Probable Cause | Recommended Solution |
| Temperature | The organolithium intermediate is unstable at higher temperatures and is being quenched by the solvent or trace impurities. | Maintain a very low temperature (typically -78 °C or lower) throughout the lithiation and quenching steps. |
| Reagent Addition | Localized heating or high concentration of the organolithium reagent upon addition can lead to side reactions. | Add the organolithium reagent (e.g., n-BuLi or t-BuLi) slowly and dropwise to a well-stirred solution of the thiophene. |
| Protic Impurities | Trace amounts of water or other protic impurities in the solvent or on the glassware are quenching the organolithium intermediate. | Use freshly distilled, anhydrous solvents and flame-dry all glassware under vacuum or a stream of inert gas before use. |
| Quenching | The electrophile is not reacting efficiently, allowing the organolithium intermediate to react via other pathways. | Ensure the electrophile is pure and reactive. Add the electrophile at low temperature and then allow the reaction to slowly warm to room temperature. |
Logical Flow for Preventing Debromination during Lithiation
Caption: Workflow for successful lithiation while avoiding debromination.
Experimental Protocols
Note: The following protocols are adapted from procedures for structurally similar polybrominated thiophenes and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol details a selective Suzuki-Miyaura coupling at one of the α-positions of a polybrominated thiophene, with conditions chosen to suppress hydrodehalogenation.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with Reduced Debromination
This protocol describes a Stille coupling reaction, with a focus on solvent choice to minimize debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (e.g., aryltributyltin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous, degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous, degassed toluene (10 mL).
-
Add the palladium catalyst (Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the desired product versus the debrominated byproduct in cross-coupling reactions of polybrominated thiophenes. This data is based on general trends and should be used as a guide for optimizing reactions with this compound.
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling
| Entry | Base (3.0 equiv) | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | NaOtBu | 100 | 45 | 40 |
| 2 | K₂CO₃ | 100 | 75 | 15 |
| 3 | K₃PO₄ | 80 | 88 | <5 |
| 4 | Cs₂CO₃ | 80 | 90 | <5 |
Table 2: Effect of Solvent on a Model Stille Coupling
| Entry | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | DMF | 110 | 55 | 35 |
| 2 | 1,4-Dioxane | 100 | 68 | 25 |
| 3 | Toluene | 100 | 85 | <10 |
Disclaimer: The information provided in this Technical Support Center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate risk assessments before undertaking any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Technical Support Center: Polymerization of Substituted Thiophenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of substituted thiophenes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of poly(substituted thiophenes) and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Polymer Yield | Incomplete monomer activation or consumption. | - Ensure the Grignard reagent is fresh and accurately titrated. - In Grignard Metathesis (GRIM) polymerization, confirm the formation of the thienyl Grignard reagent before adding the catalyst.[1][2] - Check for and eliminate any sources of moisture or air in the reaction setup. |
| Catalyst deactivation or inhibition. | - Use high-purity, anhydrous solvents and reagents. - Ensure the catalyst is properly handled and stored under inert conditions. - Some substituents on the thiophene monomer can poison the catalyst; consider a different catalyst system if this is suspected.[3] | |
| "Capping" of the growing polymer chain. | - In GRIM polymerization, using more than one equivalent of methyl Grignard can lead to methyl end-group capping.[1][2] - The byproduct of certain Grignard reagents, like methyl iodide, can react with the thienyl Grignard reagent and prevent polymerization.[1][2] Consider using a bulkier Grignard reagent like tert-butylmagnesium chloride, as its byproduct is too sterically hindered to cause capping.[1][2] | |
| Poor Regioregularity (High percentage of HH or TT couplings) | Non-optimal reaction conditions. | - The choice of catalyst is critical. Nickel-based catalysts, such as Ni(dppp)Cl₂, are known to produce highly regioregular poly(3-alkylthiophenes) in GRIM polymerization.[1][2][3] - Palladium-based catalysts may lead to lower regioregularity.[3] |
| Incorrect polymerization mechanism. | - Different polymerization methods yield varying levels of regioregularity. The McCullough and Rieke methods are known for producing highly regioregular polymers. - Electrochemical polymerization can often result in regioirregular polymers with undesirable linkages.[4] | |
| Undesired Side Reactions | High reaction temperatures. | - Polymerization temperature is a critical parameter. Running reactions at reflux in THF can lead to various end-group types, including phenyl group transfer from the catalyst and desulfurization.[2] It is often better to conduct the polymerization at room temperature.[2] |
| Catalyst-induced side reactions. | - Phenyl group transfer from a phosphine-ligated catalyst to the polymer can occur.[1][2] - Dissociation of the catalyst from the growing polymer chain, which is more common with palladium catalysts, can lead to side reactions and a step-growth mechanism.[3] | |
| Insoluble or Poorly Soluble Polymer | Lack of solubilizing side chains. | - Unsubstituted polythiophene is generally insoluble.[4] Introducing alkyl or other solubilizing groups at the 3-position of the thiophene ring is necessary to achieve solubility in common organic solvents.[4][5][6] |
| High degree of crystallinity and strong interchain interactions. | - While high regioregularity is often desired for electronic properties, it can lead to lower solubility. A balance may need to be struck depending on the application. - Introducing bulkier or branched side chains can disrupt packing and improve solubility. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | "Living" polymerization characteristics are not maintained. | - Nickel-mediated GRIM polymerization can proceed via a "living" chain-growth mechanism, leading to low PDI.[3] - Palladium-mediated polymerization tends to follow a step-growth mechanism, resulting in higher PDI.[3] - Ensure slow and controlled addition of reagents to maintain a low concentration of active species. |
Frequently Asked Questions (FAQs)
1. What is regioregularity and why is it important in polythiophenes?
Regioregularity refers to the specific orientation of substituted thiophene units in the polymer chain. For a 3-substituted thiophene, there are three possible couplings between monomer units: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[7][4] A polymer with a high percentage of HT couplings is considered regioregular.
Regioregularity is crucial because it significantly impacts the material's properties. Regioregular polythiophenes can adopt a more planar conformation, which leads to enhanced π-π stacking and improved charge carrier mobility.[7] In contrast, regioirregular polymers have twisted backbones due to steric hindrance from the side chains, which disrupts conjugation and leads to poorer electronic and optical properties.[7][4]
2. How do different substituents on the thiophene ring affect polymerization?
Substituents at the 3-position of the thiophene ring have a profound effect on both the polymerization process and the final properties of the polymer:
-
Electron-donating groups (e.g., alkyl, alkoxy) can lower the oxidation potential of the monomer, making it easier to polymerize.[4][5] They also tend to raise the HOMO energy level of the resulting polymer.[5]
-
Electron-withdrawing groups (e.g., esters, amides) increase the monomer's oxidation potential.[4] These groups can also influence the polymer's conformation and electronic properties. For example, a carboxylate ester side chain can induce a push-pull effect on the backbone, leading to higher crystallinity.[8]
-
Steric hindrance from bulky substituents, especially at the α-carbon of the side chain, can inhibit polymerization.[4]
-
The length and nature of the side chain also determine the solubility of the polymer.[5][6]
3. What are the advantages and disadvantages of different polymerization methods for substituted thiophenes?
| Polymerization Method | Advantages | Disadvantages |
| Grignard Metathesis (GRIM) | - Can produce highly regioregular polymers (>98% HT).[1][2] - Can proceed via a "living" polymerization, allowing for control over molecular weight and low PDI.[3] - Can be performed at room temperature. | - Susceptible to side reactions like end-capping and catalyst-induced group transfer.[2] - Requires stringent anhydrous and anaerobic conditions. |
| Oxidative Polymerization (e.g., with FeCl₃) | - Simple and cost-effective method.[9] - Can be used for a wide range of monomers. | - Typically produces regioirregular polymers with a mix of couplings.[5] - Can be difficult to control the molecular weight and PDI. - The oxidant can remain as an impurity in the final polymer. |
| Electrochemical Polymerization | - The polymer is deposited directly onto the electrode, simplifying purification.[4] | - Often results in polymers with undesirable α-β linkages and variable regioregularity.[4] - Polymer quality is highly dependent on numerous experimental parameters (electrode material, current density, solvent, etc.).[4][6] |
| Stille and Suzuki Coupling | - Can produce highly regioregular polymers.[2] | - Often require the synthesis of specific organotin or organoboron monomers, which can be complex and involve toxic reagents.[2] |
4. How can I control the molecular weight of my polythiophene?
Controlling the molecular weight of polythiophenes depends on the polymerization method. For methods that exhibit "living" characteristics, such as nickel-catalyzed GRIM polymerization, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio.[3] In general, a higher monomer-to-initiator ratio will result in a higher molecular weight polymer. However, it's important to note that batch-to-batch variations can still affect the final molecular weight.[10]
5. My polythiophene has poor conductivity. How can I improve it?
The electrical conductivity of polythiophenes is influenced by several factors:
-
Regioregularity: Higher regioregularity leads to better packing and higher conductivity.[4] For example, a regiorandom copolymer of 3-methylthiophene and 3-butylthiophene was found to have a conductivity of 50 S/cm, while a more regioregular version had a conductivity of 140 S/cm.[4]
-
Doping: Polythiophenes are intrinsically semiconducting and need to be oxidized ("doped") to become highly conductive.[4] This is typically done by exposing the polymer to an oxidizing agent like iodine or ferric chloride.
-
Molecular Weight: Higher molecular weight can lead to improved conductivity, as it allows for more extended conjugation pathways.
-
Processing and Morphology: The way the polymer is processed into a thin film can significantly impact its morphology and, consequently, its conductivity.
Quantitative Data Summary
Table 1: Influence of Catalyst on GRIM Polymerization of 3-Hexylthiophene
| Catalyst | Polymerization Mechanism | Regioregularity (% HT) | Polydispersity |
| Ni(dppe)Cl₂ | Chain-growth | High | Low |
| Pd(dppe)Cl₂ | Step-growth | < 80% | High |
| Pt(dppe)Cl₂ | Very slow/inefficient | - | - |
| Data sourced from[3] |
Table 2: Regiochemical Isomer Ratio in GRIM Polymerization
| Isomer | Ratio |
| 2-bromo-3-alkyl-5-bromomagnesiothiophene | ~85% |
| 2-bromomagnesio-3-alkyl-5-bromothiophene | ~15% |
| This ratio appears to be independent of reaction time, temperature, and the Grignard reagent used.[1][2] |
Experimental Workflows and Signaling Pathways
Caption: Workflow for Grignard Metathesis (GRIM) Polymerization.
Caption: Troubleshooting Logic for Low Polymer Yield.
Caption: Key Factors for Controlling Regioregularity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 4. Polythiophene - Wikipedia [en.wikipedia.org]
- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 6. ijsr.net [ijsr.net]
- 7. The McCullough Group - Research [chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene substituted phenothiazine polymers: Design, synthesis and characterization - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction with 2,3,5-Tribromo-4-methylthiophene
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Grignard reactions involving 2,3,5-Tribromo-4-methylthiophene. The following information is presented in a question-and-answer format to address common challenges and provide guidance on experimental design and execution.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is most likely to react to form the Grignard reagent?
Based on the general principles of reactivity for halogenated thiophenes, the bromine atom at the α-position (position 5) is the most likely to undergo oxidative addition with magnesium to form the Grignard reagent. The order of reactivity for halogens on a thiophene ring is generally α > β. Therefore, the primary product expected is 2,3-dibromo-4-methyl-5-thienylmagnesium bromide. However, the formation of other regioisomers cannot be entirely ruled out, and reaction conditions can influence selectivity.
Q2: What are the most critical parameters for a successful Grignard reaction with this substrate?
The success of a Grignard reaction with this compound hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: A passive layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction. Activation is crucial for initiation.
-
Slow Addition of the Substrate: Adding the this compound solution slowly to the magnesium suspension is important to control the exothermic reaction and minimize side reactions.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.
Q3: What are the common side reactions to be aware of?
The most common side reaction is the Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted this compound to form a homocoupled dimer. This can be minimized by the slow addition of the halide to the magnesium. Additionally, if the reaction is not selective, a mixture of Grignard reagents could form, leading to a mixture of products in subsequent steps.
Q4: Which solvent is best for this reaction, diethyl ether or THF?
Both diethyl ether and tetrahydrofuran (THF) are commonly used for Grignard reactions. THF is a stronger Lewis base and can better solvate the Grignard reagent, which can sometimes enhance reactivity. However, diethyl ether has a lower boiling point, which can be advantageous for controlling the reaction temperature. The choice of solvent may depend on the subsequent reaction of the Grignard reagent. For many applications with thiophenyl Grignard reagents, THF is a suitable choice.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no bubbling, no heat evolution) | 1. Inactive magnesium surface due to oxide layer. | - Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of ethylene gas indicates activation. - Gently crush the magnesium turnings with a dry stirring rod under an inert atmosphere to expose a fresh surface. |
| 2. Presence of moisture in glassware or solvent. | - Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere before use. - Use freshly distilled anhydrous solvent. | |
| Reaction starts but then stops | 1. Insufficient magnesium activation. | - Add a small additional amount of activating agent (iodine or 1,2-dibromoethane). |
| 2. Low quality or insufficient amount of magnesium. | - Use fresh, high-purity magnesium turnings. - Ensure a slight excess of magnesium (e.g., 1.2 equivalents) is used. | |
| Low yield of the desired product | 1. Wurtz-type coupling side reaction. | - Ensure slow, dropwise addition of the this compound solution to the magnesium suspension to maintain a low concentration of the halide. |
| 2. Quenching of the Grignard reagent by moisture or air. | - Maintain a positive pressure of an inert gas throughout the reaction. - Ensure all subsequent reagents and solvents are strictly anhydrous. | |
| 3. Formation of a mixture of Grignard isomers. | - Consider using a metal-halogen exchange method with an organolithium reagent at low temperature for potentially higher selectivity, followed by transmetalation with MgBr₂. | |
| Formation of a complex mixture of products | 1. Lack of regioselectivity in Grignard formation. | - As the bromine at the 5-position is most reactive, the primary product should be from the 5-magnesiated species. If other products are significant, consider purification of the Grignard reagent or its derivative. |
| 2. Multiple reactive sites in the subsequent reaction. | - If the electrophile has multiple reaction sites, consider protecting groups or optimizing the reaction conditions (e.g., temperature, stoichiometry) to favor the desired reaction. |
Experimental Protocols
Protocol for the Preparation of 2,3-dibromo-4-methyl-5-thienylmagnesium bromide
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the setup.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to just cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (5-10%) of this solution to the stirred magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubbling, and a gentle reflux.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent will be a cloudy, dark-colored solution.
Data Presentation
| Parameter | Typical Condition | Potential Impact on Outcome |
| Equivalents of Mg | 1.1 - 1.5 eq. | Using a slight excess ensures complete consumption of the halide. |
| Solvent | Anhydrous THF or Diethyl Ether | THF may enhance reactivity but can be more difficult to keep dry. |
| Activation Method | Iodine or 1,2-dibromoethane | Essential for initiating the reaction with inactive magnesium. |
| Reaction Temperature | Room temperature to gentle reflux | Higher temperatures can increase the rate of reaction but may also promote side reactions. |
| Addition Rate | Slow, dropwise | Crucial for controlling the exotherm and minimizing Wurtz coupling. |
Visualizations
Caption: Troubleshooting flowchart for the Grignard reaction.
Caption: Experimental workflow for the Grignard reaction.
Technical Support Center: Synthesis of 2,3,5-Tribromo-4-methylthiophene
Welcome to the technical support center for the scale-up synthesis of 2,3,5-Tribromo-4-methylthiophene. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common method is the direct electrophilic bromination of 4-methylthiophene using a brominating agent. While various reagents can be used, elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are frequently employed. The choice of reagent and solvent can influence the reaction's selectivity and impurity profile. For large-scale synthesis, direct bromination with elemental bromine in a suitable solvent is often utilized due to cost and atom economy.
Q2: What are the primary impurities I should expect, and how can they be identified?
A2: The primary impurities are typically under-brominated species (mono- and di-brominated methylthiophenes) and potentially over-brominated products, although the latter is less common if stoichiometry is controlled. Isomers of the tribrominated product can also form. These impurities can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS), which will show distinct retention times and mass spectra for each compound.[1]
Q3: Are there significant safety hazards I should be aware of during scale-up?
A3: Yes. Elemental bromine is highly corrosive, toxic, and volatile. The reaction should be conducted in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[2] The reaction can be exothermic, requiring careful temperature control to prevent runaways. Additionally, hydrogen bromide (HBr) gas is evolved during the reaction, which must be scrubbed.[3]
Q4: What purification methods are most effective for this compound at a larger scale?
A4: For multi-gram to kilogram scale, fractional vacuum distillation is the most effective method for purifying this compound, separating it from less volatile impurities and any remaining starting material.[3] For achieving very high purity, column chromatography on silica gel can be employed, though this is often less practical for very large quantities.[1] Recrystallization from a suitable solvent is another potential method if the product is a solid at room temperature.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Loss of product during workup or purification. 4. Reagent degradation (e.g., moisture in NBS). | 1. Monitor reaction progress via GC-MS. Extend reaction time if necessary. 2. Ensure precise temperature control. For bromination with Br₂, maintain low initial temperatures (-5°C to 0°C) during addition and then gently warm to reflux if required by the protocol.[3] 3. Optimize extraction and distillation procedures. Ensure phase separation is clean and distillation cuts are taken at the correct temperature and pressure. 4. Use freshly opened or properly stored reagents. |
| Incomplete Reaction / Presence of Starting Material | 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Poor mixing in the reactor. | 1. Ensure accurate stoichiometry of the brominating agent. A slight excess may be required. 2. Continue the reaction and monitor by GC-MS until the starting material is consumed. 3. Ensure stirring is vigorous enough to maintain a homogeneous mixture, especially in larger reactors. |
| Formation of Di-brominated Side Products | 1. Insufficient amount of brominating agent. 2. Non-homogenous reaction mixture where some starting material is not exposed to the full equivalent of the brominating agent. | 1. Recalculate and verify the stoichiometry of the brominating agent. At least 3 equivalents are required. 2. Improve agitation. Consider the rate of addition of the brominating agent; a slower addition rate can sometimes improve selectivity. |
| Product is Dark/Discolored | 1. Presence of residual bromine. 2. Thermal decomposition during distillation. | 1. During the workup, quench any remaining bromine with a reducing agent solution, such as sodium thiosulfate or sodium bisulfite, until the organic layer is colorless.[5] 2. Distill under a high vacuum to lower the boiling point and minimize thermal stress on the compound. Ensure the heating mantle temperature is not excessively high. |
| Difficult Phase Separation During Workup | 1. Emulsion formation. | 1. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. 2. If the problem persists, consider a filter aid or centrifugation for smaller scales. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 2,3,5-tribromothiophene and should be optimized for specific laboratory conditions.[3]
Materials and Equipment:
-
4-methylthiophene
-
Elemental Bromine (Br₂)
-
Chloroform (or another suitable inert solvent)
-
5% Sodium Hydroxide (NaOH) solution
-
Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas scrubber.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Charge the reactor with 4-methylthiophene and chloroform. Begin vigorous stirring and cool the reactor jacket to -5°C.
-
Bromine Addition: Slowly add elemental bromine dropwise via the addition funnel, ensuring the internal temperature does not exceed 0°C. The addition of bromine is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Then, slowly warm the reaction to room temperature and then to a gentle reflux (approx. 60°C for chloroform) for 3-4 hours. Monitor the reaction's progress by taking aliquots and analyzing via GC-MS.
-
Quenching: Cool the reaction mixture back to room temperature. Slowly add a solution of sodium thiosulfate to quench any unreacted bromine. Continue adding until the reddish-brown color of bromine dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation. Collect the fraction corresponding to this compound.
Quantitative Data (Based on Analogous Synthesis of 2,3,5-Tribromothiophene[3])
| Parameter | Value |
| Starting Material | Thiophene (analogue) |
| Brominating Agent | Bromine |
| Solvent | Chloroform |
| Reaction Temperature | -5°C to Reflux |
| Reaction Time | ~3.5 hours |
| Purification Method | Reduced Pressure Distillation |
| Boiling Point (analogue) | 112-116 °C / 15 mmHg |
| Yield (analogue) | ~97% |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield based on GC-MS analysis of the crude reaction mixture.
References
Validation & Comparative
comparing reactivity of 2,3,5-Tribromo-4-methylthiophene with other bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,3,5-Tribromo-4-methylthiophene in key organic reactions, contrasting its behavior with other common brominated thiophenes. The information presented is based on established principles of thiophene chemistry and available experimental data for structurally related compounds, offering a predictive framework for synthetic planning and optimization.
Executive Summary
This compound is a highly functionalized building block with distinct reactivity at its three bromine-substituted positions. The electronic and steric environment of each C-Br bond dictates its susceptibility to palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Based on extensive studies of similar polybrominated thiophenes, a clear hierarchy of reactivity can be established:
-
Position 5 (α-position): This is generally the most reactive site for cross-coupling reactions. It is sterically unhindered and electronically activated, making it the preferred position for initial functionalization.
-
Position 2 (α-position): While also an α-position, the steric hindrance from the adjacent methyl group at position 4 and the bromine at position 3 renders it less reactive than the 5-position.
-
Position 3 (β-position): The C-Br bond at the β-position is the least reactive in palladium-catalyzed couplings due to its lower electrophilicity.
In metal-halogen exchange reactions using organolithium reagents, the α-positions (2 and 5) are significantly more prone to exchange than the β-position (3). The selectivity between the 2- and 5-positions can often be controlled by the choice of organolithium reagent and reaction conditions.
This guide will delve into the specifics of these reactivity patterns, providing available comparative data and detailed experimental protocols for key transformations.
Comparative Reactivity Data
While direct, side-by-side quantitative comparisons for this compound are not extensively available in the literature, the following tables summarize typical yields and conditions for related bromothiophenes in Suzuki-Miyaura coupling, Stille coupling, and lithiation reactions. This data provides a valuable benchmark for predicting the behavior of this compound.
Table 1: Suzuki-Miyaura Coupling of Various Bromothiophenes
| Entry | Bromothiophene | Coupling Position | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | 2 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
| 3 | 2,5-Dibromo-3-methylthiophene | 5 | Pd(PPh₃)₄ / K₃PO₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63% (mono-arylated)[1][2] |
| 4 | 2,5-Dibromo-3-hexylthiophene | 5 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to good[3] |
| 5 | 2,3,4-Tribromothiophene | 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | Good (mono-arylated) |
Table 2: Stille Coupling of Various Bromothiophenes
| Entry | Bromothiophene | Coupling Position | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | 2 | Pd(PPh₃)₄ | Toluene | 90-110 | 12-24 | Good |
| 2 | 3,4-Dibromothiophene | 3 (mono) or 3,4 (di) | Pd(PPh₃)₄ | Toluene | 80-110 | - | Variable |
| 3 | 3,5-Dibromo-2-pyrone | 3 | Pd(PPh₃)₄ / CuI | DMF | RT | - | Good (regioselective)[4] |
Table 3: Lithiation (Metal-Halogen Exchange) of Various Bromothiophenes
| Entry | Bromothiophene | Lithiation Position | Reagent | Solvent | Temp. (°C) |
| 1 | 2-Bromothiophene | 2 | n-BuLi | THF | -78 |
| 2 | 3-Bromothiophene | 3 | n-BuLi | THF | -78 |
| 3 | 2,5-Dibromothiophene | 2 and 5 | n-BuLi (2 eq.) | THF | -78 |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling, Stille coupling, and lithiation reactions, which can be adapted for this compound. Optimization of reaction conditions is often necessary for novel substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective mono-arylation of a polybrominated thiophene at the most reactive position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/Ethanol/H₂O)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of an organostannane with a bromothiophene.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Lithium-Halogen Exchange
This protocol describes the generation of a thienyllithium species for subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi, 1.1 equiv for mono-exchange)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Electrophile (1.2 equiv)
Procedure:
-
To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add this compound and anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reactivity and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts of reactivity and experimental design discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for lithiation and electrophilic quench.
Caption: Predicted reactivity hierarchy for cross-coupling reactions.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Characterization of Polythiophenes for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is critical for the advancement of novel technologies. This guide provides a comparative analysis of the electrochemical properties of poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3-hexylthiophene) (P3HT), two prominent alternatives to polymers derived from 2,3,5-Tribromo-4-methylthiophene. Due to a lack of available experimental data on the electrochemical characterization of poly(this compound), this guide establishes a benchmark for performance based on these well-studied counterparts.
This document summarizes key quantitative electrochemical data, details the experimental protocols for characterization, and provides visual representations of the experimental workflows to aid in the objective comparison and selection of polymers for specific research and development needs.
Comparative Electrochemical Data
The electrochemical properties of conducting polymers are paramount to their function in various applications, including sensors, electronic devices, and drug delivery systems. The following table summarizes the key performance metrics for PEDOT and P3HT based on available literature.
| Property | Poly(3,4-ethylenedioxythiophene) (PEDOT) | Poly(3-hexylthiophene) (P3HT) | Poly(this compound) |
| Electrical Conductivity | High (up to >5000 S/cm with post-treatments)[1][2][3] | Moderate to High (up to ~224 S/cm with electrochemical doping)[4] | No data available |
| Oxidation Potential | ~0.3 V vs. Li/Li+[5] | ~0.93 V vs. Ag/AgCl[6] | No data available |
| Reduction Potential | ~-0.2 V vs. Li/Li+[5] | No obvious reduction observed[6] | No data available |
| HOMO Energy Level | -5.0 to -5.2 eV[7] | -4.92 to -5.5 eV[7][8] | No data available |
| LUMO Energy Level | ~-3.5 eV | -2.70 to -3.53 eV[8] | No data available |
Experimental Protocols
The characterization of these polymers typically involves two primary electrochemical techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the redox behavior of materials.[9]
Methodology:
-
Electrode Preparation: A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass).
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference), and a counter electrode (typically a platinum wire or mesh).[10][11]
-
Electrolyte Solution: The cell is filled with an electrolyte solution, commonly a salt such as tetrabutylammonium hexafluorophosphate (TBAPF6) dissolved in an anhydrous organic solvent like acetonitrile.[6]
-
Degassing: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.[10]
-
Potential Sweep: The potential of the working electrode is swept linearly with time between two set vertex potentials. The current response is measured and plotted against the applied potential.[12] The scan rate can be varied to study the kinetics of the redox processes.[13]
-
Data Analysis: The resulting voltammogram provides information on the oxidation and reduction potentials of the polymer. From the onset potentials of oxidation and reduction, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using established empirical formulas.[6][14][15]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the electrical properties of materials and the interfaces between them.[16]
Methodology:
-
Cell and Electrode Setup: The same three-electrode setup as in CV is typically used. For thin films, a four-electrode setup can also be employed to measure conductivity more accurately.[17]
-
Frequency Sweep: A small amplitude AC voltage is applied to the system over a wide range of frequencies (e.g., 0.1 Hz to 1 MHz).[18]
-
Impedance Measurement: The resulting AC current and phase shift are measured to determine the impedance of the system at each frequency.
-
Data Representation: The data is commonly presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is often fitted to an equivalent electrical circuit model to extract quantitative parameters such as charge transfer resistance, double-layer capacitance, and bulk resistance of the polymer film.[11]
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Cyclic Voltammetry and Electrochemical Impedance Spectroscopy.
References
- 1. PEDOT:PSS - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 10. ossila.com [ossila.com]
- 11. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Polymer Films by Impedance Spectroscopy and Mechanical Testing | Brinson Research Group [brinsonlab.pratt.duke.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
UV-Vis spectroscopy of materials synthesized from 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Conjugated polymers, such as those based on polythiophene, are of significant interest in the development of organic electronics, sensors, and biomedical devices due to their unique optical and electronic properties. UV-Vis spectroscopy is a fundamental technique for characterizing these materials, providing information about their electronic transitions, conjugation length, and aggregation state.
Comparison of UV-Vis Absorption Properties
The UV-Vis absorption characteristics of polythiophene derivatives are highly dependent on their chemical structure, regioregularity, and solid-state packing. The following table summarizes the key UV-Vis absorption data for a hypothetical poly(4-methylthiophene-2,5-diyl) and the widely studied poly(3-hexylthiophene).
| Polymer | Solvent | Absorption Maximum (λmax) | Physical State | Reference |
| Poly(4-methylthiophene-2,5-diyl) (Hypothetical) | Chloroform | ~430-450 nm | Solution | Estimated based on similar poly(3-alkylthiophene)s |
| Poly(3-hexylthiophene) (P3HT) | Chloroform | ~452 nm | Solution | [1][2] |
| Poly(3-hexylthiophene) (P3HT) | - | ~520 nm, ~550 nm, ~605 nm | Thin Film | [1][2] |
Note: The absorption maximum for the hypothetical poly(4-methylthiophene-2,5-diyl) is an educated estimate based on the known effects of alkyl substitution on the electronic properties of polythiophenes. The methyl group is less electron-donating than a hexyl group, which may result in a slight blue-shift (shift to shorter wavelength) compared to P3HT. The multiple peaks observed in the thin film spectrum of P3HT are due to intermolecular interactions and the formation of ordered aggregates.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the synthesis of high-quality materials and for obtaining reproducible characterization data. Below are representative protocols for the synthesis of a comparable polythiophene and for the acquisition of UV-Vis spectra.
Synthesis of Regioregular Poly(3-hexylthiophene) via Stille Coupling
This protocol describes a common method for synthesizing a well-defined polythiophene derivative.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
1,3-Bis(diphenylphosphino)propane nickel(II) chloride (Ni(dppp)Cl2)
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add n-butyllithium (1 equivalent) dropwise. Stir the reaction mixture at this temperature for 1 hour.
-
Add a catalytic amount of Ni(dppp)Cl2 (0.5-1 mol%) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The color of the solution will typically change, indicating polymerization.
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it with methanol to remove any remaining catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, hexane, and finally chloroform. The chloroform fraction contains the high molecular weight, regioregular P3HT.
-
Evaporate the chloroform and dry the polymer under vacuum.
UV-Vis Spectroscopy of Polymer Thin Films
This protocol outlines the general procedure for obtaining UV-Vis absorption spectra of conjugated polymer thin films.
Materials and Equipment:
-
Polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Quartz or glass substrates
-
Spin coater
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 0.1-1 mg/mL) in a volatile, high-purity solvent.
-
Clean the substrates thoroughly (e.g., by sonication in detergent, deionized water, and isopropanol).
-
Deposit the polymer solution onto the substrate and spin-coat at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.
-
Dry the film, and if desired, anneal it at a specific temperature to promote ordering.
-
Record the UV-Vis absorption spectrum of the thin film using a spectrophotometer, typically over a wavelength range of 300-800 nm. Use a clean, uncoated substrate as a baseline reference.
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates the general workflow from monomer synthesis to the characterization of the resulting polymer's optical properties.
Caption: General workflow for the synthesis and UV-Vis analysis of thiophene-based polymers.
References
performance of 2,3,5-Tribromo-4-methylthiophene based OFETs
An Objective Comparison of Thiophene-Based Organic Field-Effect Transistors
A Comparative Guide for Researchers and Scientists
Thiophene-based polymers, such as poly(3-hexylthiophene) (P3HT), are widely studied due to their excellent charge transport characteristics, solution processability, and environmental stability.[3][4] These properties make them ideal candidates for applications in flexible electronics, sensors, and printable circuits.[4] This guide will compare the performance of P3HT with other notable organic semiconductors like pentacene and fullerene (C60), providing a broad perspective on the current state of the art.
Performance Comparison of Selected Organic Semiconductors in OFETs
The following table summarizes key performance metrics for OFETs fabricated from different organic semiconductors. These parameters—charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth)—are crucial for evaluating the electrical performance of a transistor.
| Organic Semiconductor | Charge Carrier Mobility (cm²/Vs) | On/Off Current Ratio | Threshold Voltage (V) | Processing Method | Reference |
| Poly(3-hexylthiophene) (P3HT) | ~0.1 | 1.2 x 10⁴ | ~ -1 | Solution-Processed | [5][6] |
| Pentacene | 1.52 | 1.5 x 10⁷ | Not specified | Vacuum-Deposited | [7] |
| Pentacene (with HfON gate) | 0.39 | 1.1 x 10⁴ | < -2 | Vacuum-Deposited | [8] |
| Fullerene (C60) (n-channel) | 2.3 - 4.3 | > 10⁶ | < 1 | Vacuum-Deposited | [9] |
| Thieno[3,2-b]thiophene-co-benzothiadiazole Polymer | 0.1 | 3.5 x 10³ | < -3 | Solution-Processed | [10] |
| Benzothieno[3,2-b]thiophene (BBTT) Derivative | 0.22 | 1 x 10⁷ | Not specified | Not specified | [11] |
Experimental Protocols
The performance of OFETs is highly dependent on the fabrication process. Below are detailed methodologies for the fabrication of solution-processed and vacuum-deposited OFETs, which are common techniques for the materials listed above.
Solution-Processed P3HT OFET Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using P3HT as the semiconductor.[12]
-
Substrate Cleaning: A heavily doped silicon wafer with a silicon dioxide (SiO₂) layer (acting as the gate and gate dielectric, respectively) is sequentially cleaned in an ultrasonic bath with acetone and isopropanol. The substrate is then dried with a stream of nitrogen.
-
Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent.
-
Semiconductor Deposition: A solution of P3HT in a suitable organic solvent (e.g., chlorobenzene or dichlorobenzene) is prepared.[13] The P3HT film is then deposited onto the treated substrate by spin-coating.[14] The substrate is spun at a specific speed to achieve the desired film thickness. After coating, the film is annealed on a hotplate to remove residual solvent and improve the molecular ordering.
-
Electrode Deposition: Source and drain electrodes, typically made of gold (Au), are then deposited on top of the P3HT film through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox) to minimize degradation from air and moisture.[12]
Vacuum-Deposited Pentacene OFET Fabrication
This protocol outlines the fabrication of a top-contact OFET using vacuum-deposited pentacene.[7]
-
Substrate Preparation: A Si/SiO₂ substrate is cleaned using the same procedure as for the solution-processed device. An optional OTS treatment can be applied to the SiO₂ surface.
-
Semiconductor Deposition: The pentacene active layer is deposited by thermal evaporation in a high-vacuum chamber.[15] The substrate is maintained at a specific temperature during deposition to control the film morphology. The thickness of the pentacene film is typically monitored in situ using a quartz crystal microbalance.
-
Electrode Deposition: Without breaking the vacuum, gold source and drain electrodes are evaporated on top of the pentacene layer through a shadow mask to define the device geometry.[7]
-
Characterization: The completed devices are then characterized electrically, typically under an inert atmosphere to ensure measurement stability.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the fabrication and characterization of a solution-processed organic field-effect transistor.
Caption: Workflow for Solution-Processed OFET Fabrication.
References
- 1. pasta.place [pasta.place]
- 2. 2,3,5-Tribromo-4-methylthiophene | 67869-13-0 | TCI AMERICA [tcichemicals.com]
- 3. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 6. High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Performance evaluation of typical p-Type Materials “pentacene” | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pubs.aip.org [pubs.aip.org]
- 10. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced performance of benzothieno[3,2-b]thiophene (BTT)-based bottom-contact thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | Performances of Pentacene OFETs Deposited by Arbitrary Mounting Angle Vacuum Evaporator [frontiersin.org]
Comparative Guide to the Conductivity of Polythiophenes Derived from 2,3,5-Tribromo-4-methylthiophene
This guide provides a comparative analysis of the synthesis and resulting electrical conductivity of poly(4-methylthiophene) derived from 2,3,5-Tribromo-4-methylthiophene. The performance of this specific polythiophene is benchmarked against alternative synthesis methods and other common polythiophene derivatives, supported by experimental data and detailed protocols for a scientific audience.
Introduction
Polythiophenes are a class of conductive polymers widely researched for their applications in organic electronics, including sensors, solar cells, and light-emitting diodes. Their electrical properties are highly dependent on the monomer structure, regioregularity of the polymer chain, and the synthesis method employed. This guide focuses on polythiophenes synthesized from this compound and compares its conductivity with polymers synthesized via alternative routes, such as the widely-studied poly(3-hexylthiophene) (P3HT). The choice of synthesis method—ranging from chemical oxidation to catalyst-transfer polycondensation—profoundly impacts polymer structure and, consequently, its conductivity.
Synthesis Pathways and Conductivity Comparison
The synthesis of polythiophenes from brominated precursors is typically achieved through metal-catalyzed cross-coupling reactions. For this compound, a Grignard Metathesis (GRIM) polymerization is a suitable method to achieve a regioregular polymer, which is crucial for maximizing conductivity. This method is compared with other common synthesis techniques for producing conductive polythiophenes.
Below is a diagram illustrating the general synthesis pathway for poly(4-methylthiophene) via GRIM polymerization.
Caption: Synthesis of poly(4-methylthiophene) via GRIM polymerization.
A comparison of different synthesis methods highlights the trade-offs between conductivity, yield, and processability.
Caption: Relationship between synthesis method and polymer properties.
Performance Data
The table below summarizes typical conductivity values for polythiophenes synthesized via different methods. The conductivity is highly influenced by the regioregularity, which refers to the consistency of head-to-tail (HT) linkages in the polymer backbone.
| Polymer/Synthesis Method | Monomer | Typical Regioregularity (HT) | Doped Conductivity (S/cm) | References |
| Poly(4-methylthiophene) via GRIM | This compound | > 95% (expected) | 50 - 140 | [1] |
| Poly(3-hexylthiophene) via GRIM/KCTP | 2,5-Dibromo-3-hexylthiophene | > 95% | 1 - 1000 | [1][2] |
| Polythiophene via Oxidative Polymerization | Thiophene | Low to Moderate | 10⁻² - 10 | [3] |
| Poly(3-alkylthiophene) via Oxidative Polymerization | 3-Alkylthiophene | Low to Moderate | 1 - 50 | [2] |
| PEDOT:PSS | EDOT | N/A | 1 - 80 (can be enhanced >1000) | [4] |
Note: Conductivity values are for doped polymer films. Doping is an oxidation process that introduces charge carriers into the polymer backbone, making it conductive.
Experimental Protocols
Synthesis of Regioregular Poly(4-methylthiophene) via GRIM Polymerization
This protocol is adapted from established methods for the synthesis of poly(3-alkylthiophene)s.[5][6]
Materials:
-
This compound
-
tert-Butylmagnesium chloride (t-BuMgCl) solution in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
A dry, three-neck flask under a nitrogen atmosphere is charged with this compound (1 equivalent).
-
Anhydrous THF is added to dissolve the monomer.
-
The solution is cooled to 0°C, and a solution of t-BuMgCl (1 equivalent) in THF is added dropwise. The reaction mixture is stirred for 2 hours at room temperature to form the Grignard reagent intermediate.
-
A suspension of Ni(dppp)Cl₂ (0.5-1 mol%) in anhydrous THF is added to the reaction mixture.
-
The polymerization is allowed to proceed at room temperature for 2-4 hours. The solution will darken, indicating polymer formation.
-
The reaction is quenched by the addition of 5 M HCl.
-
The polymer is precipitated by pouring the reaction mixture into an excess of methanol.
-
The precipitate is collected by filtration and washed sequentially with methanol and acetone to remove residual catalyst and oligomers.
-
The resulting polymer is dried under vacuum.
Conductivity Measurement: Four-Point Probe Method
The four-point probe method is a standard technique for measuring the sheet resistance, and subsequently the conductivity, of thin polymer films.[7][8]
Sample Preparation:
-
The synthesized polythiophene is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene).
-
A thin film is prepared by spin-coating, drop-casting, or dip-coating the polymer solution onto a non-conductive substrate (e.g., glass, silicon wafer).
-
The film is dried under vacuum to remove residual solvent.
-
The polymer film is then doped to induce conductivity. This can be achieved by exposing the film to iodine vapor or by treating it with a solution of an oxidizing agent like F4TCNQ.
Measurement Workflow:
Caption: Workflow for conductivity measurement using the four-point probe method.
Calculation:
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) for a thin film with thickness much smaller than the probe spacing. A geometric correction factor (C) may be needed depending on the sample geometry.
-
The bulk conductivity (σ) is then calculated by: σ = 1 / (Rs * t), where t is the thickness of the polymer film.
Conclusion
The synthesis of polythiophenes from this compound via methods like GRIM polymerization is expected to yield a highly regioregular polymer with correspondingly high electrical conductivity. This approach offers significant advantages over older methods like oxidative polymerization, which typically result in structurally irregular polymers with lower conductivity. For researchers aiming to develop high-performance conductive materials, catalyst-transfer polycondensation methods such as GRIM and KCTP are superior as they allow for precise control over the polymer's molecular weight and regioregularity. The choice of monomer and synthesis route is a critical determinant of the final material's electronic properties, and standardized measurement techniques like the four-point probe method are essential for accurate characterization and comparison.
References
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Modifying the conductive properties of poly(3,4-ethylenedioxythiophene) thin films in green solvents [frontiersin.org]
- 5. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA13258G [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. How to Measure the Conductivity of Polymers in Electronics [eureka.patsnap.com]
- 8. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Thermal Stability of Substituted Thiophenes for Researchers and Drug Development Professionals
Introduction
Thiophene derivatives are a cornerstone in the development of advanced materials and pharmaceuticals, finding applications in organic electronics, conductive polymers, and as intermediates in the synthesis of bioactive molecules.[1][2] The thermal stability of these compounds is a critical parameter that dictates their processing conditions, operational lifetime, and storage requirements. This guide provides a comparative analysis of the thermal stability of substituted thiophene derivatives, with a focus on understanding the factors that influence their decomposition and phase transitions. While specific quantitative thermal analysis data for 2,3,5-Tribromo-4-methylthiophene is not extensively available in public literature, a robust understanding can be built by examining the thermal behavior of analogous thiophene-based polymers. One source notes that this compound is relatively stable at high temperatures and does not decompose easily.[1]
This guide will present a comparative analysis using data from various substituted thiophene polymers, detail the experimental protocols for thermal analysis, and provide a visual workflow for these analytical techniques.
Comparative Thermal Stability Data
The thermal stability of thiophene derivatives is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides the decomposition temperature (Td), typically reported as the temperature at which 5% weight loss occurs, indicating the onset of thermal degradation. DSC is employed to determine phase transition temperatures, such as the glass transition temperature (Tg), where an amorphous solid transitions from a rigid to a more rubbery state.
Below is a summary of thermal stability data for a selection of thiophene-based polymers to provide a comparative context.
| Polymer/Copolymer | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Notes |
| Poly(3-hexylthiophene) (P3HT) | 425 - 441 | 6 - 22 | A widely studied conductive polymer.[3] |
| Poly[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl] (PTB7-Th) | ~383 | Not Clearly Observed | A low-band-gap polymer used in organic solar cells.[3][4] |
| Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) | > 420 | Not Reported | Exhibits high thermal stability.[3] |
| Thiophene-based copolymers (PBDTI-OD, PBDTI-DT, PTI-DT) | > 380 | Not Reported | These copolymers show good thermal stability with decomposition of side chains occurring around 380°C and the backbone at higher temperatures.[4] |
| Thiophene substituted phenothiazine polymers (P-BDTPEE, P-BDTPP, P-BDTPMB, P-BDTPB) | Not specified for 5% weight loss | 130, 135, 165, 182 | The Tg is influenced by the rigidity of the polymer chain.[5] |
| Poly(3-methoxythiophene) (PMOT), Poly(3-thiopheneethanol) (PTE), Poly(3-thiophenemethanol) (PTM) and copolymers | Good thermal stability | Not specified | These materials were found to have good thermal stability.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices for the thermal analysis of organic and polymeric materials.[3][8][9]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the thiophene derivative.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace with programmable temperature control.[8]
Sample Preparation:
-
Accurately weigh 2-10 mg of the sample into a TGA pan (typically ceramic or platinum).[3]
-
Place the pan onto the TGA balance mechanism.
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[3]
Data Analysis:
-
The instrument records the sample's mass as a function of temperature.
-
The decomposition temperature (Td) is typically determined as the temperature at which a 5% weight loss occurs.[3] The derivative of the weight loss curve can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other phase transitions of the thiophene derivative.
Instrumentation: A differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 5-15 mg of the sample into a hermetically sealed DSC pan.[9]
-
An empty sealed pan is used as a reference.[3]
Experimental Conditions:
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant flow rate.[9]
-
Temperature Program: A heat-cool-heat cycle is commonly used to erase the thermal history of the sample.[3][9]
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected transitions at a constant rate (e.g., 10 °C/min).[3]
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.[3]
-
Second Heating Scan: A second heating scan is performed at the same rate as the first.[3]
-
Data Analysis:
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[3]
-
Melting temperature (Tm) is identified as the peak of an endothermic transition, while crystallization temperature (Tc) is identified as the peak of an exothermic transition.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal stability analysis of thiophene derivatives.
Caption: Experimental workflow for thermal stability analysis.
Summary
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene substituted phenothiazine polymers: Design, synthesis and characterization - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
A Comparative Analysis of Photochromic Materials: Quantum Yield and Performance
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a phenomenon of immense interest for applications ranging from optical data storage to photopharmacology. The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key metric for evaluating the performance of these materials. It is defined as the number of desired events (e.g., photoisomerization) occurring per photon absorbed.
Comparative Quantum Yields of Photochromic Systems
The following table summarizes the quantum yields for photocyclization (coloration) and photocycloreversion (bleaching) for several classes of photochromic compounds.
| Photochromic Material Class | Derivative/Conditions | Photocyclization Quantum Yield (Φ_c) | Photocycloreversion Quantum Yield (Φ_o) | Solvent/Medium |
| Diarylethenes | Bis(2-thienyl)perfluorocyclopentenes | ~0.17 - 0.25[1] | ~0.25 - 0.45[1] | Hexane |
| General Derivatives | Close to 1 (100%) in some cases[2] | Varies, can be designed[2][3][4] | Solution & Crystalline Phase | |
| Spiropyrans | Spiropyran in methanol | 0.42 | Thermally reversible, light-induced bleaching Φ varies | Methanol |
| Spiropyran in hydrophobic nanoparticles | 0.28 | - | Aqueous solution | |
| Single crystals | ~0.1[5] | 0.04[5] | Single Crystal | |
| Azobenzenes | trans-azobenzene to cis-azobenzene | 0.14 (at 313 nm)[6] | ~0.3 - 0.5[6] | Methanol |
| Azobenzene in PPO amorphous film | - | - | Polymer Film | |
| Azobenzene-modified ssDNA | 0.036 ± 0.002[7][8] | - | Aqueous buffer | |
| Azobenzene-modified dsDNA | 0.0056 ± 0.0008[7][8] | - | Aqueous buffer |
Key Observations:
-
Diarylethenes stand out for their high thermal stability and, in some cases, near-unity photocyclization quantum yields.[2] The quantum yield of both the cyclization and cycloreversion reactions can be tuned by modifying the molecular structure.[3][4] This class of materials, which often incorporates thiophene-based units, demonstrates excellent fatigue resistance, allowing for a high number of switching cycles.[2]
-
Spiropyrans exhibit good quantum yields for the ring-opening reaction to the colored merocyanine form.[9] However, their reverse reaction is often thermally driven, which can be a limitation for applications requiring high stability of both isomers.
-
Azobenzenes have moderate quantum yields for the trans-to-cis isomerization.[6] The local environment, such as incorporation into DNA strands, can significantly impact their switching efficiency.[7][8]
Experimental Protocols for Quantum Yield Determination
The determination of photochemical quantum yields is a crucial step in characterizing photochromic materials. A common and reliable method is the relative method using a well-characterized actinometer.
Relative Quantum Yield Determination using UV-Vis Spectroscopy
This method compares the rate of photoreaction of the sample to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
1. Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Light source with a monochromator or narrow band-pass filter to isolate the desired irradiation wavelength
-
Quartz cuvettes
-
Sample of the photochromic material in a suitable solvent
-
Actinometer solution (e.g., ferrioxalate for UV, azobenzene for visible)
-
Stirring mechanism for the cuvette
2. Procedure:
-
Actinometer Measurement:
-
Prepare a solution of the chemical actinometer with an absorbance at the irradiation wavelength ideally between 0.1 and 0.2.
-
Irradiate the actinometer solution for a specific time period, ensuring minimal conversion (typically <10%) to avoid inner filter effects.
-
Measure the change in absorbance at the monitoring wavelength of the photoproduct.
-
Calculate the number of photons absorbed by the actinometer using its known quantum yield and the measured photochemical change.
-
-
Sample Measurement:
-
Prepare a solution of the photochromic sample with a similar absorbance at the irradiation wavelength as the actinometer.
-
Irradiate the sample solution under the exact same conditions (light intensity, wavelength, geometry, and time) as the actinometer.
-
Monitor the change in absorbance of the sample at a wavelength corresponding to the formation of the photoisomer.
-
Calculate the number of molecules of the photoproduct formed.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_a * (ΔA_s / ε_s) * (ε_a / ΔA_a)
where:
-
Φ_a is the quantum yield of the actinometer.
-
ΔA_s and ΔA_a are the changes in absorbance of the sample and actinometer, respectively.
-
ε_s and ε_a are the molar absorption coefficients of the sample's photoproduct and the actinometer's photoproduct, respectively.
-
Visualizing the Photochromic Process
The following diagrams illustrate the general workflow for characterizing photochromic materials and the fundamental signaling pathway of a photochromic switch.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential Energy Surfaces and Quantum Yields for Photochromic Diarylethene Reactions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence [pubmed.ncbi.nlm.nih.gov]
- 9. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of catalysts for 2,3,5-Tribromo-4-methylthiophene coupling
A Comparative Guide to Catalysts for 2,3,5-Tribromo-4-methylthiophene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted thiophenes is a cornerstone in the synthesis of novel organic materials and pharmaceutical agents. Among these, this compound serves as a versatile building block, offering multiple sites for carbon-carbon bond formation through various cross-coupling reactions. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations. This guide provides a comparative analysis of common catalytic systems for the coupling of this compound, supported by experimental data from analogous systems.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organoboron compounds and organic halides. For brominated thiophenes, palladium-based catalysts are predominantly used.[1][2][3] The selection of the palladium source and the accompanying ligand is critical for achieving high yields.
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | 5-6 | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Low to Moderate | [1][4] |
| Pd(dppf)Cl₂ | Dihaloarene | 3 | Na₂CO₃ | Not Specified | 110-115 | 12-18 | High | [1] |
| Pd(OAc)₂ / SPhos | Nitro-substituted aryl halides | Not Specified | Not Specified | Not Specified | Mild | Not Specified | High | [3] |
Note: The yields are highly dependent on the specific arylboronic acid used in the coupling reaction. The terms "Low to Moderate" and "High" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.[1]
Catalyst Performance in Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[5] For electron-rich heteroaryl halides like bromothiophenes, the choice of an electron-rich and bulky phosphine ligand can enhance the reactivity of the palladium catalyst.[6]
| Catalyst System | Substrate Type | Base | Solvent | Temperature (°C) | Outcome | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | 3-bromothiophene | K₂CO₃ or NaHCO₃ | DMF | >100 | Enhanced reactivity | [6] |
| Pd(OAc)₂ / n-Bu₄NBr | Activated thiophenes | Not Specified | Not Specified | Not Specified | Moderate to good yields | [7] |
| Palladacycle complexes | Aryl bromides | Not Specified | Not Specified | 130 | Good yields with low catalyst loading | [8] |
Challenges in Heck reactions with bromothiophenes can include lower reactivity compared to aryl halides with electron-withdrawing groups and potential catalyst deactivation due to the sulfur atom in the thiophene ring.[6]
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[9][10] Copper-free systems have also been developed to avoid the formation of alkyne homocoupling byproducts.[11][12]
| Catalyst System | Substrate Type | Co-catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ / CuI | Aryl/Vinyl Halide | CuI | Amine Base | Not Specified | Room Temp | [9][10] |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromides | None (Copper-free) | TMP | DMSO | Room Temp | [11] |
| Pd(PPh₃)₂Cl₂ | Aryl/Vinyl Halide | CuI | Not Specified | Not Specified | Often requires elevated temperatures | [11] |
Catalyst Performance in Stille Coupling
The Stille reaction couples organotin compounds with organic halides and is known for its excellent functional group tolerance.[13][14][15] Palladium catalysts, such as Pd(PPh₃)₄, are commonly used.[13] A significant drawback of this method is the toxicity of the organotin reagents.[14][15]
| Catalyst System | Substrate Type | Additive | Solvent | Outcome | Reference |
| Pd(PPh₃)₄ | Aryl/Vinyl Halide | LiCl | Not Specified | Efficient coupling | [14] |
| Pd(OAc)₂ / Dabco | Aryl Halide | None | Not Specified | Efficient coupling | [14] |
| Pd(dba)₂ | Electrophile | None | Not Specified | Active catalyst formed via ligand dissociation | [16] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A widely used protocol for Suzuki coupling reactions is as follows:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol), and potassium phosphate (K₃PO₄) (4.0 mmol).[1]
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5-6 mol%).[1]
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1][17]
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress using TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterize the final product using NMR, MS, etc.
General Procedure for Heck Reaction
A representative procedure for the Heck reaction with a bromothiophene is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene, Palladium(II) Acetate, and a suitable base like Potassium Carbonate.[6]
-
Add an anhydrous solvent such as DMF, followed by the alkene (e.g., styrene).[6]
-
Seal the flask and heat the reaction mixture to a temperature typically above 100 °C with vigorous stirring.[6]
-
Monitor the reaction's progress.
-
Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water to remove the base and solvent.
-
Dry the organic layer, concentrate, and purify the product via chromatography.
Visualizations
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Common catalyst types for various coupling reactions of brominated thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 2,3,5-Tribromo-4-methylthiophene
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3,5-Tribromo-4-methylthiophene, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
Immediate Handling and Storage of Waste
Proper segregation and storage of chemical waste from the moment it is generated are the first steps in a compliant disposal process. Due to its chemical nature as a halogenated heterocyclic compound, this compound waste must not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Categorization and Collection:
-
Solid Waste: Collect un- or non-contaminated solid this compound waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Should the compound be in a liquid form or dissolved in a solvent, collect it in a labeled, sealed, and chemically resistant container. Do not pour this waste down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and absorbent pads, must be considered contaminated debris. These items should be collected in a separate, clearly labeled, and sealed container.
All waste containers must be stored in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Solid Spills:
-
Evacuate and Ventilate: Ensure the immediate area is evacuated of non-essential personnel and that the area is well-ventilated.
-
Containment: Carefully sweep the solid material to avoid generating dust.
-
Collection: Place the swept material into a sealed container labeled as "Spill Debris: this compound".
-
Decontamination: Thoroughly clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
For Liquid Spills:
-
Evacuate and Ventilate: Clear the area of personnel and increase ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Collect the absorbed material into a sealed container labeled as "Spill Debris: this compound".
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Reporting: Inform your laboratory supervisor and EHS department about the spill.
Formal Disposal Protocol
The standard and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Attempting to neutralize or treat this chemical in a laboratory setting without a validated and approved protocol can be dangerous and may violate regulations.
Step-by-Step Disposal Procedure:
-
Proper Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Irritant," "Environmental Hazard"), and the accumulation start date.
-
Request for Disposal: Contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup. Provide them with a complete inventory of the waste, including the type and quantity.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."
-
Packaging for Transport: The waste will be packaged for transport by trained personnel from the disposal company in accordance with local, state, and federal regulations.
Below is a logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Disposal workflow for this compound waste.
By adhering to these established procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling 2,3,5-Tribromo-4-methylthiophene
Essential Safety and Handling Guide for 2,3,5-Tribromo-4-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Personal Protective Equipment (PPE)
This compound is indicated to be irritating to the eyes, respiratory system, and skin.[1] It may be damaging to these tissues upon contact.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE)
| Operation | Potential Hazards | Required PPE |
| Weighing and Aliquoting (Solid/Liquid) | Inhalation of dust or vapors, skin and eye contact. | - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Safety glasses with side shields or chemical splash goggles. - Lab coat. - Work in a certified chemical fume hood. |
| Solution Preparation and Transfers | Skin and eye contact with splashes, inhalation of vapors. | - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Chemical splash goggles. - Lab coat. - Work in a certified chemical fume hood. |
| Running Reactions | Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions. | - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Chemical splash goggles and a face shield. - Flame-resistant lab coat. - Work in a certified chemical fume hood. |
| Work-up and Purification | Skin and eye contact with splashes, inhalation of vapors. | - Chemical-resistant gloves (e.g., Nitrile, Neoprene). - Chemical splash goggles. - Lab coat. - Work in a certified chemical fume hood. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls
All work involving this compound, from weighing to purification, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.
Personal Protective Equipment (PPE) Protocol
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned.
-
Eye and Face Protection: Don safety goggles. If a significant splash risk exists, also use a face shield.
-
Gloves: Select chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for any signs of damage before use. Pull the gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves without touching the outside with your bare hands. Peel one glove off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, turning the sleeves inside out. Hang it in a designated area or dispose of it if it is single-use.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste:
-
Collect all liquid waste, including reaction mixtures and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.
-
Do not mix with non-halogenated or other incompatible waste streams.
-
-
Solid Waste:
-
Place contaminated solid waste, such as filter paper and weighing boats, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Contaminated PPE:
-
Dispose of all contaminated disposable PPE, including gloves and lab coats, in a sealed bag and place it in the designated hazardous solid waste container.
-
-
Contaminated Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in the fume hood. Collect the rinseate as halogenated liquid waste.
-
Immerse the glassware in a cleaning solution or wash with soap and water after the initial solvent rinse.
-
Safety Workflow Diagram
The following diagram outlines the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
